Product packaging for 5-Bromo-2-chloro-4-fluoropyridine(Cat. No.:CAS No. 1211580-49-2)

5-Bromo-2-chloro-4-fluoropyridine

Cat. No.: B567033
CAS No.: 1211580-49-2
M. Wt: 210.43
InChI Key: IHOUCYWEAFGESV-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-fluoropyridine is a premium polyhalogenated pyridine building block designed for advanced chemical synthesis and research applications. Its core value lies in the strategic arrangement of three distinct halogen atoms—bromine, chlorine, and fluorine—on the pyridine ring, which creates a versatile scaffold for regioselective functionalization . This differential reactivity allows researchers to perform sequential cross-couplings and nucleophilic substitutions under controlled conditions, making it an indispensable intermediate for constructing complex molecules such as active pharmaceutical ingredients (APIs) and agrochemicals . The molecular formula is C 5 H 2 BrClFN, and its structure is characterized by the SMILES string C1=C(C(=CN=C1Cl)Br)F . As a key synthon, it is particularly valuable in the synthesis of various pyridine compounds, serving as a crucial initiation material in many drug discovery and development pipelines . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrClFN B567033 5-Bromo-2-chloro-4-fluoropyridine CAS No. 1211580-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-4-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-3-2-9-5(7)1-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOUCYWEAFGESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the known physical properties of 5-Bromo-2-chloro-4-fluoropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Due to its specific isomeric structure, this compound serves as a versatile building block in the synthesis of complex organic molecules.

Core Physical Properties

The fundamental physical characteristics of this compound (CAS Number: 1211580-49-2) are summarized below. It is important to note that while basic molecular data are well-established, detailed experimental values for properties such as melting and boiling points are not extensively documented in publicly available literature for this specific isomer.

Table 1: Physical Properties of this compound

Property Value Source(s)
CAS Number 1211580-49-2 [1][2][3][4]
Molecular Formula C₅H₂BrClFN [2][3][4]
Molecular Weight 210.43 g/mol [2][3][4]
Purity >95% (Typically available) [4]

| Storage Conditions | Inert atmosphere, 2-8°C |[2] |

Experimental Protocols for Property Determination

The characterization of a novel or synthesized organic compound like this compound relies on standard, well-established laboratory protocols to determine its physical properties.

1. Melting Point Determination: The melting point is a critical indicator of purity for a solid organic compound.[5] The standard method involves using a melting point apparatus.[6]

  • Methodology: A small, powdered sample of the crystalline solid is packed into a capillary tube. The tube is placed in a calibrated heating block within the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range.[6] A narrow range typically signifies high purity.

2. Boiling Point Determination: For liquid compounds, the boiling point is a key physical constant. A common and effective method for this is simple distillation.[6]

  • Methodology: The liquid is heated in a distillation flask.[6] As the liquid boils, its vapor rises and surrounds the bulb of a thermometer placed in the neck of the flask. The temperature at which the vapor pressure equals the atmospheric pressure, indicated by a stable temperature reading during distillation, is recorded as the boiling point.[5][6] This process also serves as a method of purification.

3. Solubility Assessment: Solubility provides insights into the polarity and intermolecular forces of a compound.[5]

  • Methodology: A qualitative assessment is performed by adding a small, measured amount of the compound to a test tube containing a specific solvent (e.g., water, ethanol, dichloromethane). The mixture is agitated, and the degree to which the solute dissolves is observed. The principle of "like dissolves like" is a fundamental guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[5][7]

4. Purity Analysis by Gas Chromatography (GC): The purity of halogenated pyridines is often determined using gas chromatography.

  • Methodology: A small amount of the compound, dissolved in a volatile solvent, is injected into the gas chromatograph. The instrument vaporizes the sample, which is then carried by an inert gas through a column. Different components of the sample travel through the column at different rates based on their volatility and interaction with the column's stationary phase. A detector measures the amount of each component as it exits the column, producing a chromatogram where the area of the peaks corresponds to the relative amount of each substance, allowing for a quantitative purity assessment.

Representative Synthetic Workflow

Halogenated pyridines are crucial intermediates in pharmaceutical and agrochemical synthesis.[8][9] The diagram below illustrates a generalized, two-step reaction sequence for the synthesis of a di-halogenated pyridine from a substituted aminopyridine, a common strategy in pyridine chemistry.[10] This workflow demonstrates a logical pathway relevant to the synthesis of compounds like this compound.

G start Substituted Aminopyridine (e.g., 2-Amino-4-chloropyridine) bromination Step 1: Electrophilic Bromination (Reagent: N-Bromosuccinimide) start->bromination intermediate Bromo-amino Intermediate bromination->intermediate Yields diazotization Step 2: Diazotization-Halogenation (Sandmeyer-type Reaction) intermediate->diazotization product Final Product (e.g., 5-Bromo-2,4-dichloropyridine) diazotization->product Yields

Fig. 1: Generalized workflow for the synthesis of a halogenated pyridine.

References

An In-depth Technical Guide to 5-Bromo-2-chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical data for 5-Bromo-2-chloro-4-fluoropyridine, a halogenated pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific compound, this guide combines established chemical principles with data from analogous structures to provide a predictive yet thorough profile.

Chemical Structure and Identifiers

This compound is a polysubstituted pyridine ring with bromine, chlorine, and fluorine atoms at positions 5, 2, and 4, respectively. This substitution pattern imparts unique electronic and steric properties that are valuable in the design of novel chemical entities.

Below is a diagram illustrating the relationship between the common identifiers for this compound.

Chemical Identifiers for this compound Compound This compound CAS CAS Number 1211580-49-2 Compound->CAS is identified by Formula Molecular Formula C5H2BrClFN Compound->Formula is described by InChIKey InChIKey IHOUCYWEAFGESV-UHFFFAOYSA-N Compound->InChIKey has standard Weight Molecular Weight 210.43 g/mol Formula->Weight corresponds to

Caption: Relationship between key identifiers for this compound.

Table 1: Chemical Identifiers and Properties

IdentifierValueReference(s)
IUPAC Name This compoundN/A
CAS Number 1211580-49-2[1]
Molecular Formula C5H2BrClFN[1]
Molecular Weight 210.43 g/mol [1]
InChIKey IHOUCYWEAFGESV-UHFFFAOYSA-NN/A
Canonical SMILES C1=C(C(=CN=C1Cl)Br)FN/A
Purity Typically ≥95% (Commercially available)[2]
Storage Inert atmosphere, 2-8°C[2]

Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could start from a suitable aminopyridine precursor. The following is a generalized, hypothetical protocol based on the synthesis of similar compounds, such as 5-bromo-2,4-dichloropyridine.[3]

Step 1: Bromination of a Chlorinated Aminopyridine (Hypothetical)

  • Dissolve the starting aminopyridine in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a brominating agent (e.g., N-bromosuccinimide) in portions while maintaining the temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction by washing with aqueous solutions to remove impurities and the solvent is removed under reduced pressure.

Step 2: Diazotization and Halogen Exchange (Hypothetical)

  • Dissolve the brominated aminopyridine from the previous step in a strong acid (e.g., concentrated hydrochloric acid).

  • Cool the mixture to a low temperature (e.g., -5 to 0°C).

  • Slowly add a solution of sodium nitrite in water to form the diazonium salt.

  • In a separate vessel, prepare a solution of a fluoride source (e.g., copper(I) fluoride or hexafluoroboric acid).

  • Slowly add the diazonium salt solution to the fluoride source solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography or distillation.

The workflow for a generalized synthesis of a polysubstituted pyridine is illustrated below.

Generalized Synthetic Workflow for Polysubstituted Pyridines cluster_synthesis Synthesis cluster_purification Purification Start Starting Material (e.g., Aminopyridine) Reaction1 Functional Group Interconversion (e.g., Bromination) Start->Reaction1 Intermediate Intermediate (e.g., Bromoaminopyridine) Reaction1->Intermediate Reaction2 Diazotization & Halogen Exchange Intermediate->Reaction2 Crude Crude Product Reaction2->Crude Workup Aqueous Workup Crude->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final Pure Product Chromatography->Final

Caption: A generalized workflow for the synthesis and purification of polysubstituted pyridines.

Spectroscopic Data (Predicted)

While experimentally obtained spectra for this compound are not publicly available, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
¹H 8.3 - 8.5dJ(H,F) ≈ 4-6The proton at C6 will be downfield due to the electron-withdrawing effects of the adjacent nitrogen and halogens. It will appear as a doublet due to coupling with the fluorine atom.
7.4 - 7.6dJ(H,F) ≈ 8-10The proton at C3 will be influenced by the adjacent chlorine and fluorine atoms and will also show coupling to fluorine.
¹³C ~160 (d)d¹J(C,F) ≈ 240-260The carbon directly bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant.
~152s-The carbon at C2, bonded to chlorine and nitrogen.
~148d³J(C,F) ≈ 3-5The carbon at C6, showing a smaller three-bond coupling to fluorine.
~125d²J(C,F) ≈ 20-25The carbon at C3, showing a two-bond coupling to fluorine.
~115d²J(C,F) ≈ 15-20The carbon at C5, bonded to bromine, with a two-bond coupling to fluorine.

Note: Predicted shifts are relative to TMS and are based on data for other halogenated pyridines. Actual values may vary.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.

Table 3: Predicted Mass Spectrometry Data

m/zIonNotes
209/211/213 [M]⁺The molecular ion peak will appear as a cluster due to the isotopic distribution of Br and Cl. The most abundant peaks will be at m/z corresponding to [C₅H₂⁷⁹Br³⁵ClFN]⁺ and [C₅H₂⁸¹Br³⁵ClFN]⁺.
174/176 [M - Cl]⁺Loss of a chlorine atom.
130/132 [M - Br]⁺Loss of a bromine atom.
101 [M - Br - Cl]⁺Loss of both bromine and chlorine atoms.
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the vibrational modes of the molecule.

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)VibrationIntensity
3100-3000 C-H stretch (aromatic)Weak
1600-1550 C=C and C=N stretching (in-ring)Medium-Strong
1450-1400 C-C stretching (in-ring)Medium
1250-1100 C-F stretchStrong
850-750 C-Cl stretchMedium
700-600 C-Br stretchMedium
900-675 C-H out-of-plane bendMedium-Strong

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized pyridine derivative.

Spectroscopic Analysis Workflow cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS IR FT-IR Spectroscopy Sample->IR NMR_Data Chemical Shifts Coupling Constants Structure Confirmation NMR->NMR_Data MS_Data Molecular Weight Isotopic Pattern Fragmentation MS->MS_Data IR_Data Functional Groups Bond Vibrations IR->IR_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

References

An In-depth Technical Guide to 5-Bromo-2-chloro-4-fluoropyridine (CAS: 1211580-49-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4-fluoropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, plausible synthetic routes, reactivity, and potential applications as a key building block in the development of novel therapeutics.

Core Compound Properties

This compound is a polysubstituted pyridine ring system featuring a unique combination of halogen atoms. This substitution pattern offers a versatile platform for selective chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules.

PropertyValue
CAS Number 1211580-49-2
Molecular Formula C₅H₂BrClFN
Molecular Weight 210.43 g/mol
Predicted XlogP 2.6
Predicted Boiling Point 209.7 ± 35.0 °C
Predicted Density 1.829 ± 0.06 g/cm³
SMILES C1=C(C(=CN=C1Cl)Br)F
InChI InChI=1S/C5H2BrClFN/c6-3-2-9-5(7)1-4(3)8/h1-2H
InChIKey IHOUCYWEAFGESV-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A potential synthetic route to this compound could start from a readily available aminopyridine precursor, followed by bromination and a diazotization-fluorination/chlorination sequence.

G A 2-Amino-4-chloropyridine B 2-Amino-5-bromo-4-chloropyridine A->B Bromination (e.g., NBS) C This compound B->C Diazotization followed by Fluorination/Chlorination (e.g., NaNO2, HF-Pyridine or CuCl)

Caption: Plausible synthetic route for this compound.

Experimental Protocol: Bromination of 2-Amino-4-chloropyridine

This protocol is adapted from the synthesis of similar brominated pyridines.[1][2]

Materials:

  • 2-Amino-4-chloropyridine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-5-bromo-4-chloropyridine.

  • The crude product may be purified by column chromatography on silica gel.

Experimental Protocol: Diazotization and Fluorination

This protocol is a general procedure for the conversion of an amino group to a fluorine atom via a diazonium salt (Balz-Schiemann reaction).[3]

Materials:

  • 2-Amino-5-bromo-4-chloropyridine

  • Hydrofluoric acid (HF) in pyridine or Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Anhydrous ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Caution: Hydrofluoric acid is extremely corrosive and toxic. Handle with extreme care in a specialized fume hood with appropriate personal protective equipment.

  • Dissolve 2-amino-5-bromo-4-chloropyridine (1.0 eq) in a solution of HF in pyridine or an aqueous solution of HBF₄ at a low temperature (-10 to 0 °C).

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the low temperature.

  • Stir the mixture for 1-2 hours at low temperature to allow for the formation of the diazonium salt.

  • Gently warm the reaction mixture to induce decomposition of the diazonium salt and formation of the fluoro-pyridine. The temperature for decomposition will need to be carefully optimized.

  • Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with anhydrous ether.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Reactivity and Applications in Synthesis

The presence of three different halogen atoms on the pyridine ring imparts distinct reactivity at each position, allowing for selective functionalization. The order of reactivity in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl > F.[4] This differential reactivity is a key feature for its application in the synthesis of complex molecules.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The bromine atom at the 5-position is expected to be the most reactive site for these transformations.

G A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->C D Sonogashira Coupling (Alkyne, Pd/Cu catalyst) A->D E 5-Aryl-2-chloro-4-fluoropyridine B->E F 5-Amino-2-chloro-4-fluoropyridine C->F G 5-Alkynyl-2-chloro-4-fluoropyridine D->G

Caption: Reactivity of this compound in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA)

The fluorine and chlorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The relative reactivity will depend on the specific nucleophile and reaction conditions.

Applications in Drug Discovery and Development

Halogenated pyridines are prevalent structural motifs in many active pharmaceutical ingredients (APIs).[5] this compound serves as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The ability to selectively introduce different functionalities at the 5- and 2-positions allows for the fine-tuning of physicochemical and pharmacological properties of drug candidates.

While specific examples of APIs synthesized directly from this compound are not prominently documented, its structural analogues are key intermediates in the synthesis of various kinase inhibitors and other therapeutic agents.[5] The unique substitution pattern of this compound makes it a highly attractive starting material for the exploration of new chemical space in drug discovery programs.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, predicted data and spectra of similar compounds can provide valuable insights for characterization. Chemical suppliers like BLD Pharm may have this data available upon request.[4]

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling patterns and chemical shifts will be influenced by the adjacent halogen substituents.

  • ¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached halogens, with the carbon atoms bonded to fluorine and chlorine appearing at lower field.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 5-Bromo-2-chloro-4-fluoropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The synthesis involves a robust three-step sequence commencing with the readily available starting material, 2-amino-4-chloropyridine. This whitepaper details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to facilitate a deeper understanding and practical application by researchers in the field.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process:

  • Bromination: Electrophilic bromination of 2-amino-4-chloropyridine at the 5-position to yield 2-amino-5-bromo-4-chloropyridine.

  • Diazotization: Conversion of the amino group of 2-amino-5-bromo-4-chloropyridine to a chloro group via a Sandmeyer-type reaction to afford 5-bromo-2,4-dichloropyridine.

  • Selective Fluorination: Halogen exchange reaction to selectively replace the chlorine atom at the 4-position of 5-bromo-2,4-dichloropyridine with a fluorine atom.

Synthesis_Pathway start 2-Amino-4-chloropyridine intermediate1 2-Amino-5-bromo-4-chloropyridine start->intermediate1 1. Bromination (NBS, CH2Cl2) intermediate2 5-Bromo-2,4-dichloropyridine intermediate1->intermediate2 2. Diazotization (NaNO2, HCl, CuCl) product This compound intermediate2->product 3. Selective Fluorination (KF, Phase Transfer Catalyst)

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-4-chloropyridine (Bromination)

This procedure outlines the electrophilic bromination of 2-amino-4-chloropyridine using N-bromosuccinimide (NBS).

Methodology:

  • In a round-bottom flask, dissolve 2-amino-4-chloropyridine in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution while stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-amino-5-bromo-4-chloropyridine.

Bromination_Workflow A Dissolve 2-amino-4-chloropyridine in CH2Cl2 B Cool to 0°C A->B C Add NBS portion-wise B->C D Monitor reaction by TLC C->D E Quench with Na2S2O3 (aq) D->E Reaction complete F Extract with CH2Cl2 E->F G Wash with brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify product I->J

Caption: Experimental workflow for the bromination of 2-amino-4-chloropyridine.

Step 2: Synthesis of 5-Bromo-2,4-dichloropyridine (Diazotization)

This protocol describes the conversion of the amino group of 2-amino-5-bromo-4-chloropyridine to a chloro group.

Methodology:

  • Suspend 2-amino-5-bromo-4-chloropyridine in concentrated hydrochloric acid (HCl) and cool the mixture to -5°C to 0°C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at low temperature for a specified time.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 5-bromo-2,4-dichloropyridine.

Diazotization_Workflow A Suspend 2-amino-5-bromo-4-chloropyridine in conc. HCl B Cool to -5°C - 0°C A->B C Add NaNO2 solution dropwise B->C D Stir to form diazonium salt C->D F Add diazonium salt solution to CuCl D->F E Prepare CuCl in conc. HCl E->F G Warm to room temperature F->G H Extract product G->H I Wash and dry organic phase H->I J Concentrate and purify I->J

Caption: Experimental workflow for the diazotization of 2-amino-5-bromo-4-chloropyridine.

Step 3: Synthesis of this compound (Selective Fluorination)

This proposed protocol for the final fluorination step is based on established halogen exchange methodologies for the synthesis of fluorinated heteroaromatics.

Methodology:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-bromo-2,4-dichloropyridine, spray-dried potassium fluoride (KF), and a phase transfer catalyst (e.g., tetrabutylammonium bromide or 18-crown-6).

  • Add a high-boiling point aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or sulfolane.

  • Heat the reaction mixture to a high temperature (typically in the range of 150-220°C).

  • Monitor the reaction for the consumption of the starting material and the formation of the product by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine to remove the solvent and catalyst.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Fluorination_Workflow A Combine 5-bromo-2,4-dichloropyridine, KF, and phase transfer catalyst B Add aprotic polar solvent (e.g., DMSO) A->B C Heat to 150-220°C B->C D Monitor reaction by GC/HPLC C->D E Cool to room temperature D->E Reaction complete F Quench with ice-water E->F G Extract with ethyl acetate F->G H Wash and dry organic phase G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: Proposed experimental workflow for the selective fluorination of 5-bromo-2,4-dichloropyridine.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reactants and Conditions for the Synthesis of this compound

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)
1. Bromination 2-Amino-4-chloropyridineN-Bromosuccinimide (NBS)Dichloromethane01-2
2. Diazotization 2-Amino-5-bromo-4-chloropyridineNaNO₂, HCl, CuClWater, HCl-5 to 252-4
3. Fluorination 5-Bromo-2,4-dichloropyridineKF, Phase Transfer CatalystDMSO or Sulfolane150-22012-24

Table 2: Yields and Purity of Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
2-Amino-5-bromo-4-chloropyridineC₅H₄BrClN₂207.4685-95>98
5-Bromo-2,4-dichloropyridineC₅H₂BrCl₂N226.9060-75>97
This compoundC₅H₂BrClFN210.4340-60 (estimated)>98

Conclusion

This technical guide presents a viable and detailed synthetic route for this compound. The described three-step synthesis, starting from 2-amino-4-chloropyridine, employs well-established chemical transformations. While the initial bromination and diazotization steps are supported by robust literature precedents, the final selective fluorination step is a proposed protocol based on analogous halogen exchange reactions. The provided experimental workflows, quantitative data, and pathway visualizations are intended to serve as a valuable resource for researchers engaged in the synthesis of novel halogenated pyridines for applications in drug discovery and development. Further optimization of the fluorination step may be required to maximize yield and efficiency.

A Technical Guide to the Reactivity Profile of 5-Bromo-2-chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical reactivity of 5-Bromo-2-chloro-4-fluoropyridine, a versatile halogenated pyridine derivative. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, primarily due to the differential reactivity of its three distinct halogen substituents. Understanding its reaction profile is crucial for the strategic design of complex molecular architectures.

Core Reactivity Profile

This compound possesses three halogen atoms at the C5, C2, and C4 positions, respectively. The pyridine ring's electron-deficient nature activates these positions to varying degrees for different classes of reactions. The reactivity of the carbon-halogen (C-X) bonds is dictated by factors such as bond strength and the halogen's electronegativity, leading to a predictable and exploitable hierarchy of reactivity.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 5-position is the most reactive site for palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This is due to the C-Br bond being weaker than C-Cl and C-F bonds, facilitating the rate-determining oxidative addition step. The general reactivity order for halides in these reactions is I > Br > Cl > F.[1][2][3]

  • Nucleophilic Aromatic Substitution (SNAr): The C-F bond at the 4-position is the most susceptible to nucleophilic attack. The high electronegativity of the fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic. Furthermore, it effectively stabilizes the negative charge in the intermediate Meisenheimer complex.[4][5] The general reactivity order for SNAr on electron-deficient rings is F > Cl > Br > I.[5]

This differential reactivity allows for the sequential and site-selective functionalization of the pyridine core, making it a highly strategic synthetic intermediate.

G cluster_0 This compound cluster_1 Preferential Reaction Pathways mol Pd_Coupling Pd-Catalyzed Cross-Coupling pos_Br->Pd_Coupling  Most  Reactive Inert Less Reactive Site pos_Cl->Inert  (Available for  later steps) SNAr Nucleophilic Aromatic Substitution (SNAr) pos_F->SNAr  Most  Reactive label_Br C5-Br label_Cl C2-Cl label_F C4-F

References

Spectroscopic Profile of 5-Bromo-2-chloro-4-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-chloro-4-fluoropyridine (CAS No: 1211580-49-2). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data from analogous halogenated pyridines.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.2d~1.51HH-6
~7.5d~5.01HH-3

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 arises from coupling to the fluorine atom at position 4. The doublet for H-3 is also due to coupling with the adjacent fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160 (d, J ≈ 250 Hz)C-4
~152 (d, J ≈ 15 Hz)C-2
~150C-6
~120 (d, J ≈ 20 Hz)C-5
~115 (d, J ≈ 4 Hz)C-3

Note: The chemical shifts are approximate. The carbons C-2, C-3, C-4, and C-5 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Table 3: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
209/211/213High[M]⁺ (Molecular Ion)
174/176Moderate[M - Cl]⁺
130/132Moderate[M - Br]⁺
95Moderate[M - Br - Cl]⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust for optimal signal-to-noise)

    • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-10 seconds

      • Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

    • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation, producing a cation radical.[1]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or magnetic sector).[1]

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (EI-MS) Purification->MS_Analysis Data_Processing Data Processing & Analysis NMR_Analysis->Data_Processing MS_Analysis->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Report Final Report & Documentation Structure_Elucidation->Final_Report

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers are encouraged to use this information as a starting point for their analytical work.

References

Technical Guide: 5-Bromo-2-chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-chloro-4-fluoropyridine, a halogenated pyridine derivative of significant interest as a building block in medicinal chemistry and organic synthesis. Due to its unique substitution pattern, this compound offers multiple reactive sites for further functionalization, making it a valuable intermediate in the development of novel pharmaceutical agents and functional materials.

Core Chemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some experimental data for related compounds is available, certain properties for this specific isomer are based on predicted values.

PropertyDataReference
Molecular Weight 210.43 g/mol
Molecular Formula C₅H₂BrClFN[1]
CAS Number 1211580-49-2
IUPAC Name This compound
Canonical SMILES C1=C(C(=CN=C1Cl)Br)F[2]
InChI Key IHOUCYWEAFGESV-UHFFFAOYSA-N[2]
Physical State Solid or liquid (Isomers vary)[3]
Boiling Point 209.7 ± 35.0 °C (Predicted)[1]
Density 1.829 ± 0.06 g/cm³ (Predicted)[1]
Storage Conditions Inert atmosphere, 2-8°C[4]

Molecular Structure and Properties

The arrangement of halogen substituents on the pyridine ring dictates the chemical reactivity of this compound. The fluorine atom at the C4 position strongly influences the electron density of the ring, while the chlorine at C2 and bromine at C5 provide distinct sites for various chemical transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Molecular structure and key identifiers.

Experimental Protocols

While specific, peer-reviewed synthesis and characterization data for this compound are not widely published, the following sections provide detailed, generalized methodologies based on established procedures for analogous halogenated pyridines.

General Synthesis Workflow

A plausible synthetic route to this compound can be conceptualized as a multi-step process, likely starting from a readily available aminopyridine precursor. The workflow would involve sequential halogenation and diazotization/substitution reactions.

G start Starting Material (e.g., 2-Amino-4-fluoropyridine) bromination Bromination (e.g., NBS, DCM) start->bromination intermediate1 Intermediate 1 (5-Bromo-2-amino-4-fluoropyridine) bromination->intermediate1 diazotization Diazotization (e.g., NaNO2, HCl) intermediate1->diazotization sandmeyer Sandmeyer Reaction (e.g., CuCl) diazotization->sandmeyer product Final Product (this compound) sandmeyer->product purification Purification (Column Chromatography) product->purification analysis Analysis (NMR, MS, etc.) purification->analysis

Generalized synthetic workflow.
Synthesis Protocol (Representative)

This protocol describes a representative method for the synthesis of a halogenated pyridine and can be adapted for this compound.

Step 1: Bromination of the Precursor

  • Reaction Setup: To a solution of the starting material (e.g., 2-amino-4-chloropyridine, 1.0 eq) in a suitable solvent such as dichloromethane (DCM), cooled to 0 °C in an ice bath, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.

  • Reaction Execution: Stir the mixture at 0 °C for 30-60 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the brominated intermediate.

Step 2: Diazotization and Chlorination (Sandmeyer Reaction)

  • Diazotization: Dissolve the brominated amino-pyridine intermediate (1.0 eq) in concentrated hydrochloric acid at a low temperature (e.g., -5 to 0 °C). Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the low temperature.

  • Substitution: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Add the diazonium salt solution to the CuCl solution at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.

  • Workup: Neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure and purity of the compound.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the chemical shifts, multiplicities, and integrals of the proton signals.

    • Acquire a ¹³C NMR spectrum (proton-decoupled) to identify the chemical shifts of the carbon atoms. Due to the presence of fluorine, expect to see C-F coupling.

    • Additional experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignment of all signals.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A mass spectrometer, for example, coupled with Gas Chromatography (GC-MS) or an Electrospray Ionization (ESI-MS) source.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For GC-MS, an appropriate temperature program is used. For ESI-MS, the sample is infused directly. Acquire the mass spectrum in a suitable mass range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (M⁺). The isotopic pattern of this peak should be characteristic of a compound containing one bromine and one chlorine atom.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record a background spectrum and then the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to C-H, C=C, C=N, C-F, C-Cl, and C-Br bonds.

Applications in Research and Drug Development

Halogenated pyridines like this compound are versatile intermediates in the synthesis of complex organic molecules.[5] The different halogens can be selectively functionalized, allowing for a stepwise and controlled construction of the target molecule. For instance, the bromine atom is particularly amenable to Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, while the chlorine atom can be displaced by nucleophiles. This reactivity profile makes it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs).

References

In-depth Technical Guide: 5-Bromo-2-chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-fluoropyridine is a halogenated pyridine derivative that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the pyridine ring, offers multiple reactive sites for a variety of chemical transformations. This versatility makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel active pharmaceutical ingredients (APIs). The strategic placement of these halogens allows for selective functionalization through various coupling and substitution reactions, providing a scaffold for creating diverse molecular architectures with potential therapeutic applications.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key identifiers and physical characteristics.

PropertyValue
IUPAC Name This compound
CAS Number 1211580-49-2
Molecular Formula C₅H₂BrClFN
Molecular Weight 210.43 g/mol
Predicted Boiling Point 201.8 ± 35.0 °C
Predicted Density 1.829 ± 0.06 g/cm³

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general understanding of its synthesis can be derived from methods used for analogous halogenated pyridines. A plausible synthetic route would likely involve a multi-step process starting from a readily available pyridine derivative.

A potential synthetic pathway could involve the following key transformations:

  • Nitration: Introduction of a nitro group onto the pyridine ring.

  • Reduction: Conversion of the nitro group to an amino group.

  • Halogenation: Introduction of the bromo, chloro, and fluoro substituents through sequential halogenation and/or Sandmeyer-type reactions.

It is important to note that the precise reagents, reaction conditions, and purification methods would need to be optimized to achieve a good yield and high purity of the final product. Researchers should refer to patents and publications on the synthesis of similar multi-halogenated pyridines for methodological guidance.

Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a key intermediate in the synthesis of APIs. The distinct reactivity of the different halogen substituents allows for selective and sequential chemical modifications. For instance, the bromine atom is often utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form carbon-carbon or carbon-heteroatom bonds. The chlorine and fluorine atoms, on the other hand, can be targeted for nucleophilic aromatic substitution reactions.

This multi-functional handle makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery campaigns. While specific examples of marketed drugs derived from this particular intermediate are not prominently disclosed in the public domain, its structural motifs are found in various classes of therapeutic agents.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound. The following is a summary of its known hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.

Spectral Data and Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum would display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the electronegativity of the attached halogens.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.43 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom and one chlorine atom.

Researchers synthesizing or using this compound should perform their own analytical characterization to confirm its identity and purity.

Logical Relationships of this compound

The following diagram illustrates the key attributes and relationships of this compound.

5_Bromo_2_chloro_4_fluoropyridine_Attributes Compound This compound Properties Chemical & Physical Properties Compound->Properties exhibits Synthesis Synthesis Compound->Synthesis is prepared via Applications Applications Compound->Applications is used in Safety Safety & Handling Compound->Safety requires IUPAC IUPAC Name Properties->IUPAC CAS CAS: 1211580-49-2 Properties->CAS Formula Formula: C₅H₂BrClFN Properties->Formula MW MW: 210.43 g/mol Properties->MW StartingMaterial Pyridine Derivatives Synthesis->StartingMaterial ReactionSteps Multi-step Reactions (Halogenation, etc.) Synthesis->ReactionSteps DrugDiscovery Drug Discovery Applications->DrugDiscovery OrganicSynthesis Organic Synthesis Applications->OrganicSynthesis APIs API Synthesis DrugDiscovery->APIs GHS GHS Hazards: H302, H315, H319, H335 Safety->GHS PPE PPE Required Safety->PPE

The Alchemists' Blueprint: A Technical Guide to Key Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of pharmaceutical synthesis, intermediates are the critical threads that bind starting materials to the final active pharmaceutical ingredient (API). They are the unsung heroes of drug development, representing key milestones in a synthetic route and holding the key to efficiency, purity, and scalability. This technical guide delves into the core of pharmaceutical synthesis by examining three pivotal intermediates for blockbuster drugs: a chiral side-chain for Atorvastatin, the pyrazole core of Sildenafil, and a shikimic acid-derived precursor for Oseltamivir. We will explore their synthesis through detailed experimental protocols, present comparative quantitative data, and visualize the complex biological pathways they ultimately influence.

Atorvastatin Intermediate: Building the Chiral Side-Chain

Atorvastatin, a leading drug for lowering cholesterol, functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] A crucial component of its structure is the chiral side-chain, tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. The precise stereochemistry of this intermediate is paramount for the drug's efficacy.

Signaling Pathway: HMG-CoA Reductase Inhibition

The mevalonate pathway is the metabolic route for cholesterol synthesis. Atorvastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in this pathway, thereby reducing the production of mevalonate and subsequent downstream products, including cholesterol.

HMG_CoA_Reductase_Pathway HMG-CoA Reductase Pathway and Atorvastatin Inhibition AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Downstream Downstream Intermediates (Isopentenyl pyrophosphate, etc.) Mevalonate->Downstream Cholesterol Cholesterol Downstream->Cholesterol Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase Inhibits

HMG-CoA Reductase Pathway and Atorvastatin Inhibition
Quantitative Data: Synthesis of Atorvastatin Intermediate

The synthesis of the chiral side-chain for Atorvastatin can be achieved through various methods, including asymmetric synthesis and biocatalysis. The following table summarizes key quantitative data from different synthetic approaches.

Synthesis MethodKey TransformationYield (%)Purity/Enantiomeric Excess (ee)Reference
Asymmetric HydrogenationRu-BINAP catalyzed hydrogenation82 (for β-ketoester intermediate)99% de (for diol intermediate)
Biocatalytic ReductionKetoreductase (KRED)96 (for (S)-ethyl-4-chloro-3-hydroxybutyrate)>99.5% ee[3]
Paal-Knorr CondensationReaction of diketone and amine79.12Not specified
Blaise Reaction & HydrogenationRaney Ni catalyzed hydrogenation55 (overall yield)High enantiomeric purity[4]
Henry Reaction & HydrogenationCatalytic hydrogenation of nitro groupNot specifiedNot specified[4]
Experimental Protocol: Paal-Knorr Synthesis of an Atorvastatin Precursor

The Paal-Knorr synthesis is a widely used industrial method for constructing the pyrrole ring of Atorvastatin by condensing the chiral side-chain amine with a 1,4-diketone.[1][5]

Materials:

  • 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (chiral amine intermediate)

  • 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide (diketone intermediate)

  • Pivalic acid

  • Toluene

  • Heptane

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the diketone intermediate and the chiral amine intermediate in a mixture of toluene, heptane, and THF.[6]

  • Add pivalic acid as a catalyst.[6]

  • Heat the reaction mixture to reflux (approximately 85-95 °C) for 18-24 hours, with continuous removal of water using a Dean-Stark apparatus.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.[6]

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude protected Atorvastatin acetonide tert-butyl ester.

  • If necessary, purify the crude product by silica gel column chromatography.

Experimental Workflow: Paal-Knorr Synthesis

Atorvastatin_Workflow Experimental Workflow: Paal-Knorr Synthesis of Atorvastatin Intermediate Start Start: - Chiral Amine Intermediate - Diketone Intermediate Reaction Paal-Knorr Condensation - Toluene, Heptane, THF - Pivalic Acid (catalyst) - Reflux (85-95°C, 18-24h) - Dean-Stark water removal Start->Reaction Workup Aqueous Workup - Cool to RT - Wash with NaHCO3 - Wash with Brine Reaction->Workup Drying Drying & Concentration - Dry over Na2SO4 - Filter - Concentrate under vacuum Workup->Drying Purification Purification (Optional) - Silica Gel Chromatography Drying->Purification Product Product: Protected Atorvastatin Intermediate Drying->Product If pure Purification->Product

Paal-Knorr Synthesis Workflow

Sildenafil Intermediate: Constructing the Pyrazole Core

Sildenafil, the active ingredient in Viagra, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[7] Its therapeutic effect in treating erectile dysfunction stems from its ability to enhance the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine monophosphate (cGMP). A key building block in the synthesis of Sildenafil is the pyrazole derivative, 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.[8]

Signaling Pathway: PDE5 Inhibition

In the corpus cavernosum of the penis, nitric oxide (NO) is released during sexual stimulation, which activates guanylate cyclase to produce cGMP. cGMP, in turn, leads to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. Sildenafil inhibits PDE5, leading to elevated cGMP levels and a prolonged erectile response.[7]

PDE5_Signaling_Pathway PDE5 Signaling Pathway and Sildenafil Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to GMP 5'-GMP (inactive) PDE5->GMP Degrades Erection Erection Relaxation->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

PDE5 Signaling Pathway and Sildenafil Inhibition
Quantitative Data: Synthesis of Sildenafil Intermediate

The synthesis of the pyrazole core of Sildenafil involves several steps, including cyclization, methylation, nitration, and reduction. The efficiency of each step is crucial for the overall yield of the process.

Synthesis StepReagentsYield (%)Purity (%)Reference
Nitration of Pyrazole CarboxamideConcentrated Nitric Acid, Concentrated Sulfuric Acid91 - 9595.6 - 96.8[8]
Reduction of Nitro GroupZinc particles, Ammonium formate8995.1[8]
Overall Yield (Improved Process)-39.3Not specified[9]
Experimental Protocol: Green Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide

This protocol describes a greener synthetic route for the reduction of the nitro-pyrazole intermediate.[8]

Materials:

  • 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide

  • [bmim][BF4] (ionic liquid)

  • Zinc particles

  • Ammonium formate

  • Water

  • Diethyl ether

Procedure:

  • Combine 21.2 g of 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide, 100 mL of [bmim][BF4], 13 g of zinc particles, 10 mL of water, and 9.5 g of ammonium formate in a reaction vessel.[8]

  • Stir the mixture rapidly at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Add diethyl ether (150 mL x 3) for extraction.

  • Combine the diethyl ether phases and concentrate to dryness to obtain 16.2 g of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.[8]

Experimental Workflow: Sildenafil Intermediate Synthesis

Sildenafil_Workflow Experimental Workflow: Sildenafil Intermediate Synthesis Start Start: 1-methyl-3-n-propyl- pyrazole-5-carboxamide Nitration Nitration - Conc. HNO3 - Conc. H2SO4 - Dichloromethane Start->Nitration Nitro_Intermediate Intermediate: 4-nitro-1-methyl-3-n-propyl- pyrazole-5-carboxamide Nitration->Nitro_Intermediate Reduction Reduction - Zinc particles - Ammonium formate - Ionic Liquid Nitro_Intermediate->Reduction Extraction Extraction - Diethyl Ether Reduction->Extraction Concentration Concentration - Evaporation Extraction->Concentration Product Product: 4-amino-1-methyl-3-n-propyl- pyrazole-5-carboxamide Concentration->Product

Sildenafil Intermediate Synthesis Workflow

Oseltamivir Intermediate: From Nature's Blueprint

Oseltamivir (Tamiflu®) is an antiviral medication used to treat and prevent influenza A and B.[10] It functions as a neuraminidase inhibitor, preventing the release of new viral particles from infected cells. The commercial synthesis of Oseltamivir famously starts from (-)-shikimic acid, a natural product extracted from Chinese star anise.[10]

Signaling Pathway: Neuraminidase Inhibition

Influenza viruses utilize the enzyme neuraminidase to cleave sialic acid residues on the surface of host cells, which is a crucial step for the release of progeny virions. Oseltamivir is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the viral neuraminidase enzyme, thus halting the spread of the virus.

Neuraminidase_Inhibition_Pathway Neuraminidase Inhibition by Oseltamivir Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Replication Neuraminidase Neuraminidase (on virus surface) Virus->Neuraminidase SialicAcid Sialic Acid (on host cell surface) HostCell->SialicAcid Cleavage Cleavage of Sialic Acid Neuraminidase->Cleavage Catalyzes SialicAcid->Cleavage VirusRelease New Virus Release Cleavage->VirusRelease Oseltamivir Oseltamivir Carboxylate (Active Metabolite) Oseltamivir->Neuraminidase Inhibits

Neuraminidase Inhibition by Oseltamivir
Quantitative Data: Synthesis of Oseltamivir from Shikimic Acid

The synthesis of Oseltamivir from shikimic acid is a multi-step process that has been the subject of extensive research to improve its efficiency.

Synthesis RouteNumber of StepsOverall Yield (%)Final Purity (%)Reference
Roche Industrial Synthesis~10-1217-2299.7[10]
Practical Synthetic Route847Not specified[11][12]
Azide-Free Route from Diethyl D-Tartrate11High (individual steps)High[2]
Experimental Protocol: Key Epoxidation Step from a Shikimic Acid Derivative

This protocol outlines a key epoxidation step in the synthesis of an Oseltamivir intermediate.

Materials:

  • Shikimic acid-derived mesylate

  • Potassium bicarbonate

  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the shikimic acid-derived mesylate in a suitable solvent such as dichloromethane.

  • Add potassium bicarbonate to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, perform an aqueous workup to remove the base.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Concentrate the solution under reduced pressure to obtain the crude epoxide intermediate.

  • Purify the intermediate if necessary, typically by column chromatography.

Experimental Workflow: Oseltamivir Synthesis from Shikimic Acid

Oseltamivir_Workflow General Experimental Workflow: Oseltamivir Synthesis from Shikimic Acid Start Start: (-)-Shikimic Acid Protection Protection of Diol Group Start->Protection Mesylation Mesylation of Hydroxyl Group Protection->Mesylation Epoxidation Epoxidation Mesylation->Epoxidation AzideOpening Azide Ring Opening Epoxidation->AzideOpening Reduction Reduction of Azide AzideOpening->Reduction Acylation Acylation of Amine Reduction->Acylation SideChain Introduction of 3-pentyloxy Group Acylation->SideChain Deprotection Deprotection SideChain->Deprotection Product Product: Oseltamivir Deprotection->Product

Oseltamivir Synthesis Workflow from Shikimic Acid

Conclusion

The synthesis of key pharmaceutical intermediates is a testament to the ingenuity of modern organic chemistry. The examples of Atorvastatin, Sildenafil, and Oseltamivir intermediates highlight the diverse strategies employed, from leveraging natural products and asymmetric catalysis to the construction of complex heterocyclic cores. For researchers and drug development professionals, a deep understanding of these synthetic pathways, coupled with robust analytical techniques and a grasp of the underlying biological mechanisms, is essential for the continued innovation of life-saving medicines. The data and protocols presented in this guide serve as a foundational resource for those at the forefront of pharmaceutical research and development.

References

The Synthetic Chemist's Compass: A Guide to Halogenated Pyridine Building Blocks in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated pyridines are a cornerstone of modern organic synthesis, serving as versatile and highly valuable building blocks in the construction of a vast array of functional molecules. Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores the critical importance of understanding their synthesis, reactivity, and strategic application.[1] The introduction of a halogen atom onto the pyridine ring not only provides a reactive handle for a multitude of cross-coupling reactions but also profoundly influences the electronic properties, lipophilicity, and metabolic stability of the parent molecule. This guide provides a comprehensive technical overview of the synthesis of key halogenated pyridine intermediates and their subsequent functionalization through palladium-catalyzed cross-coupling reactions, offering detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of reaction pathways and workflows.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a ubiquitous motif in biologically active compounds. The strategic incorporation of halogen atoms (F, Cl, Br, I) onto this privileged heterocycle opens up a vast chemical space for medicinal chemists and process developers. Halogen atoms can act as key pharmacophores, participate in halogen bonding, and, most importantly, serve as versatile synthetic handles for the introduction of molecular complexity.[1] The controlled and regioselective halogenation of the pyridine ring is therefore a critical first step in many synthetic campaigns.

However, the electron-deficient nature of the pyridine ring presents unique challenges for direct electrophilic halogenation, often requiring harsh reaction conditions and yielding mixtures of regioisomers.[1] Consequently, a variety of synthetic strategies have been developed to achieve predictable and efficient halogenation, including radical reactions, activation via N-oxide formation, and directed metalation approaches.[1] This guide will delve into the practical aspects of these methods and their application in preparing key building blocks.

Synthesis of Halogenated Pyridine Building Blocks

The regioselective synthesis of monochloro-, bromo-, and iodopyridines is fundamental to their use as versatile building blocks. The following sections provide detailed experimental protocols for the preparation of representative examples.

Synthesis of 2-Chloropyridine

2-Chloropyridine is a valuable precursor for a variety of cross-coupling reactions. A common and efficient method for its synthesis involves the chlorination of pyridine-N-oxide.

Experimental Protocol: Chlorination of Pyridine-N-Oxide

  • Reaction Setup: To a solution of pyridine-N-oxide (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), add triethylamine (1.2 equiv).

  • Chlorination: Cool the mixture to 0 °C and add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography to afford 2-chloropyridine.

ReagentMolar Equiv.Purpose
Pyridine-N-Oxide1.0Starting Material
Triethylamine1.2Base
Phosphorus Oxychloride1.1Chlorinating Agent
Dichloromethane-Solvent

Diagram: Synthesis of 2-Chloropyridine via N-Oxide

G cluster_0 Synthesis of 2-Chloropyridine cluster_1 Reagents Pyridine-N-Oxide Pyridine-N-Oxide Reaction_Vessel Reaction Vessel (DCM, 0 °C) Pyridine-N-Oxide->Reaction_Vessel 2-Chloropyridine 2-Chloropyridine Reaction_Vessel->2-Chloropyridine POCl3 POCl3 POCl3->Reaction_Vessel Et3N Et3N Et3N->Reaction_Vessel

Caption: Workflow for the synthesis of 2-chloropyridine.

Synthesis of 3-Bromopyridine

Direct electrophilic bromination of pyridine requires harsh conditions. A common laboratory-scale procedure involves the use of bromine in the presence of a strong acid.

Experimental Protocol: Electrophilic Bromination of Pyridine [2]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser, add pyridine (1.0 equiv) and 90% sulfuric acid.[2] Cool the mixture to 0°C in an ice bath.

  • Bromine Addition: Slowly add bromine (1.0 equiv) dropwise to the stirred solution, maintaining the temperature below 10°C.[2]

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 130-135°C and maintain this temperature for 8 hours.[2]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[2]

  • Neutralization: Neutralize the acidic solution by the slow addition of a 6N sodium hydroxide solution until the pH reaches 8.[2]

  • Extraction: Extract the aqueous layer three times with an organic solvent such as petroleum ether.[2] The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by distillation to yield 3-bromopyridine.[2]

ReagentMolar Equiv.PurposeTypical Yield
Pyridine1.0Starting Material75%[3]
Bromine1.0Brominating Agent
Sulfuric Acid (90%)-Acid Catalyst/Solvent
Sodium Hydroxide (6N)-Neutralizing Agent
Synthesis of 4-Iodopyridine

4-Iodopyridine is often prepared from 4-aminopyridine via a Sandmeyer-type reaction.

Experimental Protocol: Diazotization-Iodination of 4-Aminopyridine [4]

  • Diazotization: Dissolve 4-aminopyridine (1.0 equiv) in an aqueous solution of sulfuric acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.0-1.5 equiv) in water dropwise, maintaining the low temperature.[4]

  • Iodination: In a separate flask, prepare a solution of potassium iodide in water. Add the cold diazonium salt solution to the potassium iodide solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases.

  • Work-up: Make the solution basic with an appropriate base (e.g., sodium hydroxide) and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to give 4-iodopyridine, which can be further purified by recrystallization or sublimation.

ReagentMolar Equiv.Purpose
4-Aminopyridine1.0Starting Material
Sodium Nitrite1.0 - 1.5Diazotizing Agent
Sulfuric Acid-Acid Catalyst
Potassium Iodide-Iodinating Agent

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated pyridines are exceptional substrates for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are pivotal in the synthesis of complex pharmaceuticals and agrochemicals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures by reacting a halide with an organoboron reagent.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with an Arylboronic Acid [5]

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).[5]

  • Catalyst Addition: Evacuate and backfill the flask with argon three times. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[5]

  • Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).[5]

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.[5]

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[5]

HalopyridineCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
2-ChloropyrazinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O80195[6]
3-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80688[5]
4-Iodopyridine2-Methylphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane1001292

Diagram: Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Ar-Pd(II)-X Ar-Pd(II)(X)L₂ OxAdd->Ar-Pd(II)-X Transmetal Transmetalation Ar-Pd(II)-X->Transmetal Ar'-B(OR)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)(Ar')L₂ Transmetal->Ar-Pd(II)-Ar' RedElim Reductive Elimination Ar-Pd(II)-Ar'->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Aniline [7]

  • Reaction Setup: In a glovebox, charge a vial with palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., dppf, 4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add 2-bromopyridine (1.0 equiv) and aniline (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash chromatography.

HalopyridineAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
2-BromopyridineMorpholinePd(OAc)₂dppfNaOtBuToluene8098[7]
3-BromopyridineAnilinePd₂(dba)₃BINAPNaOtBuToluene10095[8]
4-ChloropyridineN-MethylanilinePd(OAc)₂XPhosK₃PO₄Dioxane11085

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Ar-Pd(II)-X Ar-Pd(II)(X)L₂ OxAdd->Ar-Pd(II)-X AmineCoord Amine Coordination Ar-Pd(II)-X->AmineCoord HNR'R'' AmidoComplex [Ar-Pd(II)(HNR'R'')]⁺X⁻ AmineCoord->AmidoComplex Deprotonation Deprotonation AmidoComplex->Deprotonation Base Ar-Pd(II)-NR'R'' Ar-Pd(II)(NR'R'')L₂ Deprotonation->Ar-Pd(II)-NR'R'' RedElim Reductive Elimination Ar-Pd(II)-NR'R''->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a halide and a terminal alkyne, providing access to valuable alkynylpyridines.

Experimental Protocol: Sonogashira Coupling of 2-Bromo-4-iodopyridine [9][10]

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-bromo-4-iodopyridine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and copper(I) iodide (CuI) (0.1 equiv).[10]

  • Solvent and Base Addition: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) via syringe.[10]

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.[10]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is highly regioselective for the more reactive C-I bond.[9]

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]

HalopyridineAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT90[10]
3-Iodopyridine1-HeptynePdCl₂(PPh₃)₂ / CuIi-Pr₂NEtDMF6085
2,6-DichloropyridineTrimethylsilylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane10078

Applications in Pharmaceutical and Agrochemical Synthesis

The utility of halogenated pyridine building blocks is best illustrated by their central role in the synthesis of numerous commercial drugs and agrochemicals.

Case Study: Synthesis of a Pharmaceutical Intermediate

The synthesis of Vericiguat, a soluble guanylate cyclase stimulator, utilizes a fluorinated pyridine building block.[5]

Diagram: Synthetic Workflow for a Vericiguat Intermediate

G cluster_0 Synthesis of Vericiguat Intermediate Start 5-Amino-1H-pyrazole Step1 Condensation with Aldehyde Start->Step1 Intermediate1 Ester Intermediate Step1->Intermediate1 Step2 Amidation Intermediate1->Step2 Intermediate2 Primary Amide Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Intermediate3 Nitrile Step3->Intermediate3 Step4 Amidine Formation Intermediate3->Step4 Final Amidine Intermediate Step4->Final

Caption: Key steps in the synthesis of a Vericiguat intermediate.[5]

Conclusion

Halogenated pyridine building blocks are indispensable tools in the arsenal of the modern synthetic chemist. Their strategic synthesis and functionalization through robust and versatile cross-coupling methodologies provide efficient access to a vast chemical space of high-value molecules. The continued development of novel halogenation techniques and more active and selective catalyst systems for their subsequent transformation will undoubtedly fuel further innovation in the fields of drug discovery, agrochemical development, and materials science. This guide has provided a foundational understanding of the core principles and practical applications of these critical synthetic intermediates, empowering researchers to leverage their full potential in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the selective Suzuki coupling of 5-Bromo-2-chloro-4-fluoropyridine with various boronic acids. The presence of two distinct halogen atoms on the pyridine ring, a bromine at the 5-position and a chlorine at the 2-position, allows for chemoselective functionalization. Based on the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl), the protocol is optimized for selective reaction at the more reactive C5-Br bond, leaving the C2-Cl bond available for subsequent transformations.[1][2][3][4] This makes this compound a valuable building block for the synthesis of complex, polysubstituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry.

Principle of the Reaction

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This step is favored at the more reactive C-Br bond over the C-Cl bond.

  • Transmetalation: In the presence of a base, the organoboronic acid forms a boronate species, which then transfers its organic moiety to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) (1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)

  • Degassed water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (e.g., Schlenk flask)

  • Magnetic stirrer with heating

  • System for inert atmosphere operations

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[2][5]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[5]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[1][2]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and, if required, degassed water (e.g., 1 mL).[1][5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1][2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1][5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-chloro-4-fluoropyridine.[1]

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions for the Suzuki-Miyaura coupling of analogous halopyrimidines, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.[5]

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-8060
Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)KFTHF50Moderate
Pd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane100 (Microwave)71
XPhos Pd G2 (low loading)-Weak inorganic base--High
PEPPSI-IPr (3)-K₂CO₃Benzene75Good
Pd(OAc)₂ (3)-K₃PO₄1,4-Dioxane80Good
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)100-

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine Reactants: - this compound - Boronic Acid - Base - Catalyst Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) Setup->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Heat Heat to 80-100 °C with Stirring Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute and Extract with Organic Solvent Cool->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: A general experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-2-chloro-4-fluoropyridine. This trifunctionalized pyridine is a valuable building block in medicinal chemistry, offering multiple sites for strategic diversification. The protocols outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, with a focus on achieving chemoselectivity.

Chemoselectivity Considerations

The primary challenge in the functionalization of this compound is achieving selective reaction at one of the two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[1][2][3] This inherent difference suggests that the C-Br bond at the 5-position is more reactive towards oxidative addition than the C-Cl bond at the 2-position. Therefore, milder reaction conditions can typically be employed to selectively functionalize the C5-position, leaving the C2-chloro group available for subsequent transformations.[1][3] Coupling at the less reactive C-Cl bond generally requires more forcing conditions, such as higher temperatures and the use of more electron-rich, bulky phosphine ligands.[1]

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions requires stringent anaerobic and anhydrous conditions to prevent catalyst deactivation and side reactions. A general workflow is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep Reaction Vessel Preparation (Flame-dried Schlenk flask/vial) add_solids Addition of Solids (Substrate, Coupling Partner, Base, Catalyst, Ligand) prep->add_solids inert Inert Atmosphere (Evacuate & backfill with Ar/N2, 3x) add_solids->inert add_liquids Solvent & Liquid Reagent Addition (Degassed solvents, liquid amines, etc.) inert->add_liquids heat Heating & Stirring (Reaction at specified temperature) add_liquids->heat monitor Reaction Monitoring (TLC, LC-MS, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quenching & Extraction (e.g., add water, extract with organic solvent) cool->quench purify Purification (Flash column chromatography) quench->purify

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron reagents.[2] The reaction typically proceeds selectively at the more reactive C-Br bond.[2]

Typical Reaction Parameters
ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable choice. Pre-catalysts like XPhos-Pd-G2 can also be highly effective.[1]
Ligand PPh₃, XPhos, SPhos, dppfBulky, electron-rich phosphine ligands can improve yields, especially for challenging substrates.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃An aqueous solution of the base is commonly used. K₃PO₄ is often a robust choice.[1][4]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typical to dissolve all reactants.[1][2]
Temperature 80-110 °CReaction temperature may need optimization depending on the specific boronic acid used.[1]
Detailed Experimental Protocol (Selective Coupling at C5-Br)

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the 5-position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask with a magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.[2]

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.[1]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[2]

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.[4]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-chloro-4-fluoropyridine.

G cluster_reactants cluster_products pd0 Pd(0)L2 pdiib Ar-Pd(II)L2  | Br pd0->pdiib Oxidative Addition pdiia Ar-Pd(II)L2  | Ar' pdiib->pdiia Transmetalation pdiia->pd0 Reductive Elimination ArAr 5-Ar'-Pyridine ArBr 5-Br-Pyridine ArBOH Ar'B(OH)2 + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling amines with the pyridine core.[3][5] This reaction is fundamental for synthesizing arylamines, which are prevalent in pharmaceuticals.[3][5] Selective amination at the C5-position is generally achievable under standard conditions.[3]

Typical Reaction Parameters
ParameterRecommended ConditionsNotes
Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) precursors. Pre-catalysts incorporating bulky ligands are also very effective.[1][3]
Ligand XPhos, SPhos, RuPhos, BINAPBulky, electron-rich biaryl phosphine ligands are crucial for high efficiency.[3][6]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃Strong, non-nucleophilic bases are required. Sodium tert-butoxide is a common choice.[1][3]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, degassed aprotic solvents are essential.[1]
Temperature 80-110 °CThe optimal temperature depends on the reactivity of the specific amine coupling partner.[1][3]
Detailed Experimental Protocol (Selective Amination at C5-Br)

This protocol provides a general method for the amination of this compound at the 5-position.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (Pd₂(dba)₃), the ligand (XPhos), and the base (NaOtBu) to an oven-dried Schlenk tube.[3]

  • Add this compound and the amine to the reaction vessel.[1]

  • Add anhydrous, degassed toluene via syringe.[3]

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[3]

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.[3]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure 5-amino-2-chloro-4-fluoropyridine derivative.[3]

G cluster_reactants cluster_products pd0 Pd(0)L pdiib Ar-Pd(II)L  | Br pd0->pdiib Oxidative Addition pdiia Ar-Pd(II)L  | NHR pdiib->pdiia Amine Coordination & Deprotonation pdiia->pd0 Reductive Elimination ArAmine 5-RNH-Pyridine ArBr 5-Br-Pyridine Amine RNH2 + Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (Alkyne) Bond Formation

The Sonogashira coupling is used to form C-C bonds between the pyridine core and terminal alkynes.[7][8] This reaction is typically co-catalyzed by palladium and copper(I) complexes.[7][8]

Typical Reaction Parameters
ParameterRecommended ConditionsNotes
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Both Pd(0) and Pd(II) precursors are effective.[7][9]
Cu Co-catalyst CuI (Copper(I) iodide)Essential for the classical Sonogashira reaction mechanism.[7][9]
Base Et₃N, i-Pr₂NH, DIPAAn amine base is typically used, which can often serve as the solvent or co-solvent.[7]
Solvent THF, DMF, AcetonitrileA polar aprotic solvent is generally used in conjunction with the amine base.[1]
Temperature Room Temperature to 80 °CReactions are often run at or slightly above room temperature.[1][7]
Detailed Experimental Protocol (Selective Coupling at C5-Br)

The following is a general protocol for the Sonogashira coupling of a terminal alkyne with this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed THF

  • Reaction flask with a magnetic stir bar

Procedure:

  • To a reaction flask, add this compound, the palladium catalyst (PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (CuI).[7]

  • Flush the flask with an inert gas (Argon or Nitrogen).[1]

  • Add the degassed solvent (THF) and the amine base (Et₃N).[7]

  • Add the terminal alkyne via syringe and stir the reaction mixture at room temperature.[1][7]

  • If the reaction is slow, it can be gently heated to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalysts.[7]

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[7]

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled 5-alkynyl-2-chloro-4-fluoropyridine.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pdiib Ar-Pd(II)L2-Br pd0->pdiib Oxidative Addition (Ar-Br) pdiia Ar-Pd(II)L2-C≡CR pdiib->pdiia Transmetalation pdiia->pd0 Reductive Elimination pdiia->pd0 cu_x Cu-X cu_alkyne Cu-C≡CR cu_x->cu_alkyne Base, R-C≡C-H cu_alkyne->pdiib cu_alkyne->cu_x Transmetalation

Caption: Catalytic cycles in the Sonogashira coupling reaction.

References

Application Notes and Protocols for 5-Bromo-2-chloro-4-fluoropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the utility of 5-bromo-2-chloro-4-fluoropyridine as a versatile building block in medicinal chemistry. It includes detailed application notes, experimental protocols for key synthetic transformations, and illustrative data on the potential biological activities of its derivatives.

Application Notes

This compound is a highly functionalized heterocyclic compound with significant potential in drug discovery and development. Its unique substitution pattern, featuring three distinct halogen atoms on a pyridine scaffold, offers medicinal chemists a powerful tool for the synthesis of complex and novel molecular architectures. The differential reactivity of the bromine, chlorine, and fluorine substituents allows for selective and sequential chemical modifications, enabling the exploration of diverse chemical space in the pursuit of new therapeutic agents.

The pyridine core is a well-established privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of halogen atoms can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the electron-withdrawing nature of the fluorine and chlorine atoms, combined with the synthetic versatility of the bromine atom, makes this compound an attractive starting material for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds.

The primary synthetic strategies involving this scaffold revolve around palladium-catalyzed cross-coupling reactions at the C5-bromo position and nucleophilic aromatic substitution (SNAr) at the C2-chloro and C4-fluoro positions. The general order of reactivity for palladium-catalyzed reactions is C-Br > C-Cl, allowing for selective functionalization at the 5-position under carefully controlled conditions. Conversely, for SNAr reactions, the C-F bond is typically more labile than the C-Cl bond, offering a handle for regioselective substitution at the 4-position. The C2 position is also activated towards nucleophilic attack due to its proximity to the ring nitrogen.[1] This differential reactivity provides a strategic advantage in the design of multi-substituted pyridine derivatives.

Experimental Protocols

The following protocols are generalized methodologies for key synthetic transformations involving this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

1. Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester to form a C-C bond at the 5-position.

  • Materials:

    • This compound (1.0 equiv)

    • Aryl- or heteroaryl-boronic acid or ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

    • Degassed solvent system (e.g., 1,4-dioxane/water 4:1, toluene, DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

    • Add the degassed solvent system.

    • Heat the reaction mixture with stirring to a temperature of 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Illustrative Quantitative Data for Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2.5)1,4-Dioxane901692
3Pyridine-3-boronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (3)Toluene1101078

Note: The data in this table is illustrative and based on reactions with structurally similar bromo-chloro-heterocycles.

2. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes the displacement of the fluorine atom at the C4-position with a nucleophile.

  • Materials:

    • This compound (1.0 equiv)

    • Nucleophile (e.g., amine, alcohol, thiol) (1.1-1.5 equiv)

    • Base (e.g., K₂CO₃, DIPEA, NaH) (1.5-2.0 equiv, if necessary)

    • Polar aprotic solvent (e.g., DMSO, DMF, NMP)

  • Procedure:

    • Dissolve this compound in the solvent in a round-bottom flask.

    • Add the nucleophile and the base (if required).

    • Heat the reaction mixture to 80-120 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.[2]

Illustrative Quantitative Data for SNAr at C4-Position

EntryNucleophileBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃ (2)DMSO100895
2Sodium methoxide-Methanol651288
3AnilineDIPEA (1.5)NMP1202475

Note: The data in this table is illustrative and based on reactions with structurally similar fluorinated pyridines.[2]

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling start_suzuki This compound + Boronic Acid reagents_suzuki Pd Catalyst, Base, Solvent start_suzuki->reagents_suzuki Add reaction_suzuki Heating (80-110°C) reagents_suzuki->reaction_suzuki Heat workup_suzuki Aqueous Workup reaction_suzuki->workup_suzuki Cool & Extract purification_suzuki Column Chromatography workup_suzuki->purification_suzuki Purify product_suzuki 5-Aryl-2-chloro-4-fluoropyridine purification_suzuki->product_suzuki

Caption: Workflow for Suzuki-Miyaura Coupling.

snar_workflow cluster_snar Nucleophilic Aromatic Substitution (SNAr) start_snar This compound + Nucleophile reagents_snar Base (optional), Solvent start_snar->reagents_snar Add reaction_snar Heating (80-120°C) reagents_snar->reaction_snar Heat workup_snar Quench & Extract reaction_snar->workup_snar Cool purification_snar Chromatography/Recrystallization workup_snar->purification_snar Purify product_snar 4-Substituted-5-bromo-2-chloropyridine purification_snar->product_snar

Caption: Workflow for Nucleophilic Aromatic Substitution.

kinase_pathway cluster_pathway Generic Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Kinase Inhibitor (Derived from This compound) inhibitor->raf Inhibits

Caption: Inhibition of a Kinase Signaling Pathway.

References

Application Notes and Protocols for the Synthesis of Pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of pyridine derivatives as potent kinase inhibitors. The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its unique physicochemical properties and versatile reactivity, which allow for its incorporation into a wide array of clinically successful drugs.[1] This document outlines synthetic strategies, structure-activity relationships (SAR), and detailed experimental protocols for the development of novel kinase inhibitors, leveraging the pyridine core to target various kinases implicated in diseases such as cancer.

Introduction to Pyridine Derivatives as Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer.[1] The pyridine ring is a key pharmacophore in numerous kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket of the kinase.[2] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it an ideal scaffold for designing potent and selective inhibitors. This document will explore the synthesis and evaluation of several classes of pyridine-based kinase inhibitors, including aminopyridines, pyrazolopyridines, and pyridine-2-carboxamides.

Case Study 1: Synthesis of Aminopyridine-Based VRK1/VRK2 Inhibitors

Vaccinia-related kinases 1 and 2 (VRK1 and VRK2) are emerging therapeutic targets. The development of selective inhibitors for these kinases is of significant interest. The 2-aminopyridine scaffold serves as a versatile starting point for the synthesis of VRK1/VRK2 inhibitors.[2]

Synthetic Strategy: Suzuki-Miyaura Coupling

A rapid and efficient two-step Suzuki-Miyaura coupling is employed for the synthesis of aminopyridine derivatives.[2] This method allows for the introduction of various substituents at different positions of the pyridine core, facilitating the exploration of structure-activity relationships.[2]

General Workflow for Synthesis:

G cluster_synthesis Synthetic Workflow Start Start Step1 First Suzuki-Miyaura Coupling (e.g., with boronic acid A) Start->Step1 2-aminopyridine starting material Step2 Second Suzuki-Miyaura Coupling (e.g., with boronic acid B) Step1->Step2 Purification Purification by Chromatography Step2->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final Compound Characterization->End

Caption: General synthetic workflow for aminopyridine derivatives.

Experimental Protocol: Two-Step Suzuki-Miyaura Coupling

Materials:

  • Substituted 2-aminopyridine (starting material)

  • Appropriate boronic acids (A and B)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Microwave reactor

Procedure:

  • First Coupling: In a microwave vial, combine the 2-aminopyridine starting material (1 eq.), boronic acid A (1.2 eq.), palladium catalyst (0.05 eq.), and base (2 eq.).

  • Add the solvent mixture and seal the vial.

  • Heat the reaction in a microwave reactor at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 30-60 minutes).

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the intermediate product by column chromatography.

  • Second Coupling: Repeat steps 1-7 with the purified intermediate and boronic acid B to obtain the final product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) and Biological Data

The substitution pattern on the aminopyridine core significantly influences the inhibitory activity and selectivity against VRK1 and VRK2. For instance, the introduction of a methyl group on the pyridine scaffold has been shown to markedly improve selectivity.[2]

CompoundTarget KinaseIC50 (nM)Selectivity Score (S₅₀)
5 VRK1-0.25
18 VRK2400 (K D)-
26 VRK11500.04

Data sourced from a study on aminopyridine-based VRK1/VRK2 inhibitors.[2]

Case Study 2: Synthesis of Pyrazolopyridine-Based Kinase Inhibitors

Pyrazolopyridines are another privileged scaffold in kinase inhibitor design, with derivatives showing activity against a range of kinases, including CDKs and RET kinase.[3][4] The synthesis often involves the condensation of aminopyrazoles with activated carbonyl compounds.[3]

Signaling Pathway Inhibition:

G cluster_pathway CDK Signaling Pathway Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Signal_Transduction Signal Transduction (e.g., Ras/Raf/MEK/ERK) Receptor->Signal_Transduction Cyclin_CDK Cyclin/CDK Complex Signal_Transduction->Cyclin_CDK Phosphorylation Phosphorylation of Substrate Proteins (e.g., Rb) Cyclin_CDK->Phosphorylation Cell_Cycle_Progression Cell Cycle Progression Phosphorylation->Cell_Cycle_Progression Pyrazolopyridine_Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine_Inhibitor->Cyclin_CDK

Caption: Inhibition of the CDK signaling pathway by pyrazolopyridine derivatives.

Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridines

Materials:

  • Substituted 3-aminopyrazole

  • β-ketoester or equivalent activated carbonyl compound

  • Acid or base catalyst (e.g., piperidine, acetic acid)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • In a round-bottom flask, dissolve the 3-aminopyrazole (1 eq.) and the β-ketoester (1.1 eq.) in the chosen solvent.

  • Add the catalyst to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, which may cause the product to precipitate.

  • Collect the solid product by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

  • Characterize the final pyrazolo[3,4-b]pyridine derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Data for Pyrazolopyridine Derivatives
CompoundTarget Kinase(s)IC50 (µM)Cell Line
Selpercatinib (10) RET--
Glumetinib (11) ---
Camonsertib (12) ---
Olverembatinib (13) ---

Compounds 10-13 are examples of pyrazolopyridine-based kinase inhibitors that are either approved or in clinical trials.[3][4]

Case Study 3: Development of Pyridine-2-Carboxamide HPK1 Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1) is a key negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[5] Pyridine-2-carboxamide derivatives have been identified as potent and selective HPK1 inhibitors.[5]

Drug Discovery Workflow:

G cluster_workflow HPK1 Inhibitor Discovery Workflow HTS High-Throughput Screening Hit_ID Hit Identification (Pyridine-2-carboxamide) HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Improve Potency & PK) Lead_Gen->Lead_Opt Preclinical_Dev Preclinical Development (In vivo efficacy) Lead_Opt->Preclinical_Dev Clinical_Candidate Clinical_Candidate Preclinical_Dev->Clinical_Candidate

Caption: A typical workflow for the discovery of a pyridine-based kinase inhibitor.[1]

Experimental Protocol: Amide Coupling for Pyridine-2-Carboxamides

Materials:

  • Picolinic acid derivative

  • Substituted amine

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, DCM)

Procedure:

  • In a round-bottom flask, dissolve the picolinic acid derivative (1 eq.), coupling agent (1.1 eq.), and base (2 eq.) in the chosen solvent.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the substituted amine (1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature for several hours or overnight, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the final pyridine-2-carboxamide using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Biological Data for a Lead Pyridine-2-Carboxamide

A lead compound, compound 19 , demonstrated potent in vitro HPK1 inhibitory activity and excellent kinase selectivity.[5] It also showed robust in vivo efficacy in murine colorectal cancer models when combined with an anti-PD-1 antibody.[5]

ParameterValue
In vitro HPK1 inhibitory activity Strong
Kinase Selectivity vs GCK-like kinase >637-fold
Kinase Selectivity vs LCK >1022-fold
In vivo efficacy (CT26 model, + anti-PD-1) 94.3% TGI, 2/6 CR
In vivo efficacy (MC38 model, + anti-PD-1) 83.3% TGI, 1/6 CR

TGI: Tumor Growth Inhibition; CR: Complete Response. Data for compound 19.[5]

Conclusion

The pyridine scaffold remains a highly valuable and versatile platform for the design and synthesis of novel kinase inhibitors. The synthetic methodologies outlined in these application notes, including Suzuki-Miyaura coupling and amide bond formation, provide robust and efficient routes to a diverse range of pyridine-based compounds. The presented case studies on VRK, CDK, and HPK1 inhibitors highlight the potential of these molecules to address unmet medical needs in oncology and beyond. Further exploration of the chemical space around the pyridine core is anticipated to yield even more potent and selective kinase inhibitors in the future.

References

Application Notes and Protocols for 5-Bromo-2-chloro-4-fluoropyridine as a Versatile Intermediate in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utility of 5-bromo-2-chloro-4-fluoropyridine as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The unique substitution pattern of this pyridine derivative, featuring three distinct halogen atoms, offers a versatile platform for the construction of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors.

Application Notes

This compound is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The differential reactivity of its halogen substituents allows for a stepwise and regioselective introduction of various functionalities, making it an ideal starting material for the synthesis of diverse compound libraries.

The chlorine atom at the C2 position and the fluorine atom at the C4 position are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of amine, alcohol, or thiol moieties. The bromine atom at the C5 position is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This multi-faceted reactivity is particularly valuable in the synthesis of kinase inhibitors, where a central heterocyclic scaffold is often decorated with various substituents to achieve high potency and selectivity.

A prominent application of structurally similar intermediates, such as 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, is in the synthesis of Cyclin-Dependent Kinase (CDK) 4/6 inhibitors. These inhibitors, including the FDA-approved drug Palbociclib, are crucial in the treatment of certain types of breast cancer. The synthetic strategies employed for these APIs can be adapted for derivatives of this compound.

Key Reactions and Synthetic Strategies:
  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine ring and the halogen substituents activates the C2 and C4 positions for nucleophilic attack. This allows for the sequential displacement of the chloro and fluoro groups with various nucleophiles.

  • Palladium-Catalyzed Cross-Coupling: The C5-bromo substituent serves as a handle for introducing aryl, heteroaryl, or vinyl groups through reactions like the Suzuki or Stille coupling. This is a powerful method for building molecular complexity.

  • Sonogashira Coupling: The bromo group can also be utilized in Sonogashira coupling reactions to introduce alkyne functionalities.

Analogous Application: Synthesis of a Key Intermediate for CDK4/6 Inhibitors

While specific examples of marketed APIs derived directly from this compound are not extensively documented in publicly available literature, the synthetic utility of this intermediate can be effectively demonstrated through the well-established synthesis of a key precursor to the CDK4/6 inhibitor, Palbociclib. This synthesis utilizes a structurally analogous starting material, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. The principles and reaction types are directly translatable to the pyridine analog.

The following sections detail the experimental protocol for a key step in the synthesis of a Palbociclib intermediate, highlighting the role of the bromo-chloro-substituted heterocyclic core.

Experimental Protocols

Protocol 1: Heck-Type Coupling for the Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate

This protocol describes a palladium-catalyzed coupling reaction between a 5-bromo-2-chloropyrimidine derivative and a protected crotonic acid, a key step in forming the core structure of Palbociclib. This reaction is analogous to how this compound could be utilized.

Materials:

  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

  • Trimethylsilyl (2E)-but-2-enoate

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • trans-Dichlorobis(acetonitrile)palladium(II)

  • Tri-o-tolylphosphine

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a solution of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (20 g) in anhydrous tetrahydrofuran (100 mL) at room temperature under a nitrogen atmosphere, add trimethylsilyl (2E)-but-2-enoate and diisopropylethylamine (52 mL).[1]

  • Degas the reaction mixture by applying a vacuum and then flushing with nitrogen. Repeat this cycle three times.[1]

  • To the degassed mixture, add trans-dichlorobis(acetonitrile)palladium(II) (0.970 g) followed by tri-o-tolylphosphine (0.770 g) under a nitrogen atmosphere.[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product, which can then be cyclized to the pyrido[2,3-d]pyrimidin-7(8H)-one core.

Data Presentation

The following table summarizes representative quantitative data for the analogous Heck-type coupling reaction described above.

ParameterValue
Starting Material5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
ReagentTrimethylsilyl (2E)-but-2-enoate
Catalysttrans-Dichlorobis(acetonitrile)palladium(II)
LigandTri-o-tolylphosphine
BaseDiisopropylethylamine (DIPEA)
SolventTetrahydrofuran (THF)
Reaction TemperatureReflux
Yield >80% (for the coupled intermediate)

Visualizations

Signaling Pathway of CDK4/6 Inhibition

The diagram below illustrates the signaling pathway targeted by CDK4/6 inhibitors like Palbociclib. These drugs block the activity of CDK4 and CDK6, which are key regulators of the cell cycle. By inhibiting these kinases, the progression from the G1 to the S phase of the cell cycle is halted, leading to a decrease in cancer cell proliferation.

CDK46_Pathway cluster_0 Cell Cycle Progression cluster_1 Regulation cluster_2 Inhibition G1 G1 Phase S S Phase G2M G2/M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits E2F->S promotes transcription for S phase entry Palbociclib Palbociclib Palbociclib->CDK46 inhibits experimental_workflow Start Start: This compound Reaction Reaction: Heck Coupling Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Analysis: TLC, HPLC, NMR Purification->Analysis Intermediate Product: Coupled Intermediate Analysis->Intermediate reactivity_relationship cluster_reactions Synthetic Transformations Core This compound SNAr Nucleophilic Aromatic Substitution (SNA_r) Core->SNAr C2-Cl & C4-F Coupling Palladium-Catalyzed Cross-Coupling Core->Coupling C5-Br

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a cornerstone in modern organic synthesis. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals. The substrate, 5-bromo-2-chloro-4-fluoropyridine, offers a unique platform for selective functionalization due to the differential reactivity of its halogen substituents. This allows for the strategic construction of complex, highly functionalized pyridine derivatives.

The chemoselectivity of the Buchwald-Hartwig amination on this substrate is governed by the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F. Consequently, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 2-position. This inherent difference enables selective amination at the C5 position, leaving the C2-chloro and C4-fluoro substituents available for subsequent transformations.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted aminopyridine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success and selectivity of the reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the selective Buchwald-Hartwig amination of this compound at the C5-position with various classes of amines. These conditions are based on established methodologies for structurally similar bromochloropyridines and serve as a starting point for optimization.

Table 1: Amination with Primary Aliphatic Amines

AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
n-ButylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
CyclohexylaminePd(OAc)₂ (2)RuPhos (4)LHMDS (2.0)THF801680-90
BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2.0)Dioxane1101875-85

Table 2: Amination with Secondary Amines

AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.4)Toluene1008>95
PiperidinePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃ (1.5)Dioxane1001290-98
N-MethylanilinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1102470-80

Table 3: Amination with Anilines

AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.0)Dioxane1001880-90
4-MethoxyanilinePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene1001685-95
4-TrifluoromethylanilinePd(OAc)₂ (2)tBuXPhos (4)NaOtBu (1.5)Dioxane1102465-75

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use.

  • Palladium precatalysts and phosphine ligands are often air- and moisture-sensitive and should be handled accordingly.

  • Strong bases such as sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before use.

Recommended Experimental Protocol for Amination with a Primary Amine (e.g., n-Butylamine)

This protocol is a suggested starting point for the selective Buchwald-Hartwig amination of this compound at the C5-position. Optimization of parameters, particularly the ligand, base, and temperature, may be necessary to maximize the yield of the desired product.

Materials:

  • This compound (1.0 equiv)

  • n-Butylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed reaction tube

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.5 equiv), followed by this compound (1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M). Finally, add n-butylamine (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-(butylamino)-2-chloro-4-fluoropyridine.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start setup Reaction Vessel Setup (Oven-dried, Inert Gas) start->setup reagents Add Pd Precatalyst, Ligand, and Base setup->reagents add_substrate Add 5-Bromo-2-chloro- 4-fluoropyridine reagents->add_substrate add_solvent_amine Add Anhydrous Solvent and Amine add_substrate->add_solvent_amine heating Heat and Stir (e.g., 80-110 °C) add_solvent_amine->heating monitor Monitor Progress (TLC, LC-MS) heating->monitor cooldown Cool to Room Temp. monitor->cooldown quench_filter Dilute and Filter (e.g., through Celite) cooldown->quench_filter extract Aqueous Work-up (Wash with Water/Brine) quench_filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify product Final Product purify->product Catalytic_Cycle cluster_reactants cluster_products pd0 Pd(0)Lu2099 oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Br amido_complex Palladium-Amido Complex oxidative_addition->amido_complex + Ru2082NH - HBr amido_complex->pd0 Reductive Elimination product Ar-NRu2082 amido_complex->product product_complex Product Coordination Complex aryl_halide Ar-Br amine Ru2082NH base Base base_h Base-Hu207A

Sonogashira Coupling Conditions for Substituted Pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and functional materials.[1][2][3][4][5] The incorporation of the alkynyl moiety into heterocyclic systems, such as pyridines, is of particular interest in medicinal chemistry due to the prevalence of the pyridine scaffold in a wide array of bioactive compounds.[1][6]

However, the Sonogashira coupling of substituted pyridines can present unique challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. The electronic properties of the substituents on the pyridine ring also play a crucial role in the reaction's efficiency. Electron-withdrawing groups can enhance the oxidative addition step, while electron-donating groups may have the opposite effect.[3] This document provides a summary of various Sonogashira coupling conditions for substituted pyridines, detailed experimental protocols for representative examples, and a general workflow for reaction setup.

Data Presentation: Sonogashira Coupling Conditions for Substituted Pyridines

The following table summarizes a range of reaction conditions for the Sonogashira coupling of various substituted halopyridines with terminal alkynes. This data is intended to serve as a guide for reaction optimization.

EntryPyridine SubstrateAlkyne PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃N (2)DMF100396[1]
22-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃N (2)DMF100394[1]
32-Amino-3-bromo-5-methylpyridine1-HexynePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃N (2)DMF100388[1]
43-Bromopyridine2-Methyl-3-butyn-2-olNS-MCM-41-Pd (0.01)CuI (0.02)PPh₃ (0.02)Et₃NToluene1002434[7]
54-IodopyridinePhenylacetyleneMagnetic Janus-type Pd catalyst (1.2 wt%)NoneNoneEt₃N (3)H₂O801795[8]
62-ChloropyridinePhenylacetylene[{Pd(µ-OH)Cl(IPr)}₂]NoneNone----Low Yield[9]
73-BromopyridinePhenylacetylene[{Pd(µ-OH)Cl(IPr)}₂]NoneNone----Low Yield[9]
84-Alkynyl-substituted pyridine synthesisHeterocyclic phosphonium saltPd(OAc)₂ (5)CuI (10)PPh₃ (20)DIPEA (3)NMP1001255-85[10][11]
95-Iodo-4-methoxy-2-pyridoneTerminal AlkynesPdCl₂(PPh₃)₂CuI-Et₃N-60 (MW)0.3-0.5-[12]
102-Amino-3-chloropyrazineTerminal AlkynesPd catalyst (3)----150 (MW)0.33-[13]

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene[1]

This protocol is a representative example of a standard copper-catalyzed Sonogashira coupling reaction.

Materials:

  • 2-Amino-3-bromopyridine

  • Phenylacetylene

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry 10 mL Schlenk flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add 2.0 mL of anhydrous DMF to the flask and stir the mixture for 30 minutes at room temperature under the inert atmosphere.

  • To this mixture, add 2-amino-3-bromopyridine (0.5 mmol, 1.0 equiv.) and phenylacetylene (0.6 mmol, 1.2 equiv.).

  • Add triethylamine (1 mL, ~2.0 equiv relative to the alkyne) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-(phenylethynyl)pyridine.

Protocol 2: Copper-Free Sonogashira Coupling of 4-Iodopyridine with Phenylacetylene[8]

This protocol illustrates a copper-free approach using a heterogeneous catalyst in an aqueous medium.

Materials:

  • 4-Iodopyridine

  • Phenylacetylene

  • Magnetic Janus-type Palladium catalyst

  • Triethylamine (Et₃N)

  • Deionized Water

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, disperse the magnetic Janus-type palladium catalyst (containing 1.2 wt% Pd) in deionized water (20 mL).

  • Add 4-iodopyridine (4 mmol, 1.0 equiv.) and phenylacetylene (4 mmol, 1.0 equiv.) to the suspension.

  • Add triethylamine (12 mmol, 3.0 equiv.) to the reaction mixture.

  • Heat the mixture to 80 °C and stir vigorously for 17 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The catalyst can be separated using an external magnet.

  • Extract the aqueous phase with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using n-hexane as the eluent to obtain the pure product.

Mandatory Visualization

Sonogashira Coupling General Workflow

The following diagram illustrates a typical experimental workflow for setting up a Sonogashira coupling reaction under an inert atmosphere.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Schlenk Flask add_solids Add Pd Catalyst, CuI (if applicable), & Ligand start->add_solids inert_atm Evacuate & Backfill with Inert Gas (3x) add_solids->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent stir_catalyst Stir Catalyst Mixture add_solvent->stir_catalyst add_reactants Add Halopyridine & Alkyne stir_catalyst->add_reactants add_base Add Base add_reactants->add_base heat Heat to Desired Temperature add_base->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool quench Quench Reaction cool->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: General workflow for a Sonogashira coupling reaction.

Catalytic Cycles of Sonogashira Coupling

The following diagram illustrates the generally accepted catalytic cycles for the copper-catalyzed Sonogashira reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)(L)₂-C≡CR² pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 product R¹-C≡CR² pd_alkynyl->product Reductive Elimination cu_x CuX cu_alkyne π-Alkyne Complex cu_x->cu_alkyne + H-C≡CR² cu_acetylide Cu-C≡CR² cu_alkyne->cu_acetylide + Base - Base-H⁺ cu_acetylide->pd_complex cu_acetylide->cu_x

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for Regioselective Reactions of Polyhalogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhalogenated pyridines are versatile building blocks in organic synthesis, serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and materials. The presence of multiple halogen atoms offers several reaction sites, but achieving regioselectivity is paramount for the efficient synthesis of target molecules. This document provides detailed application notes and experimental protocols for key regioselective reactions of polyhalogenated pyridines, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Understanding and controlling the regioselectivity of these transformations is critical for the rational design and synthesis of complex pyridine derivatives.

The regioselectivity in the functionalization of polyhalogenated pyridines is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2 (ortho) and C4 (para) positions.[1][2] The relative reactivity of different halogens, the substitution pattern of the pyridine ring, and the choice of catalyst, ligands, and reaction conditions all play a crucial role in directing the reaction to a specific position.[3][4]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings like polyhalogenated pyridines.[5] The reaction proceeds via an addition-elimination mechanism, and its regioselectivity is highly predictable.

Application Notes

In polyhalogenated pyridines, the positions most activated towards nucleophilic attack are C2 and C4 due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[2][6] For perfluoropyridine, nucleophilic substitution occurs exclusively at the C4 (para) position under stoichiometric control with a wide range of nucleophiles.[7] Subsequent substitutions can be directed to the C2 and C6 (ortho) positions.[7]

Key Factors Influencing Regioselectivity:

  • Position of Halogen: C4 > C2 >> C3.

  • Nature of Halogen: F > Cl > Br > I (for the leaving group).

  • Nucleophile: A wide range of O-, N-, S-, and C-nucleophiles can be employed.[7]

Experimental Protocol: Regioselective Monosubstitution of Perfluoropyridine

This protocol describes the regioselective substitution of a fluorine atom at the C4 position of perfluoropyridine with a generic nucleophile.

Materials:

  • Perfluoropyridine

  • Nucleophile (e.g., 4-methoxyphenol)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure: [7]

  • To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add perfluoropyridine (1.0 equiv.), the desired nucleophile (e.g., 4-methoxyphenol, 1.1 equiv.), and cesium carbonate (1.5 equiv.).

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-72 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-substituted-tetrafluoropyridine product.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[8] It is widely used in the synthesis of biaryl and heteroaryl compounds.

Application Notes

For polyhalogenated pyridines, the site of Suzuki-Miyaura coupling can be controlled by the choice of catalyst, ligand, and reaction conditions. Generally, the C2 and C4 positions are more reactive than the C3 and C5 positions.[9] For instance, in 2,5-dichloropyridine, the C2 position is preferentially arylated under standard conditions.[8] However, specific ligand and solvent systems have been developed to achieve selective arylation at the C5 position.[8] Similarly, for 2,3,5-trichloropyridine, the Suzuki-Miyaura coupling selectively occurs at the C2 position.[9][10]

Key Factors Influencing Regioselectivity:

  • Electronic Effects: C2 and C4 positions are electronically favored.

  • Steric Hindrance: Bulky substituents can influence the site of reaction.

  • Catalyst/Ligand System: The choice of palladium source and phosphine ligand is crucial for controlling regioselectivity.[3][11]

  • Solvent and Base: These can also modulate the reactivity and selectivity of the coupling reaction.[12]

Experimental Protocols

Materials:

  • 2,5-Dichloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium bromide (NBu₄Br)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), palladium(II) acetate (2 mol%), tetrabutylammonium bromide (3.0 equiv.), and potassium carbonate (1.5 equiv.).

  • Add anhydrous DMF (to a concentration of ~0.1 M).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.

Materials:

  • 2,5-Dichloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Degassed water

  • Standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 ratio) to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reaction times can be 24 hours or longer.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the 5-aryl-2-chloropyridine.

Quantitative Data Summary
SubstrateReaction TypePosition of FunctionalizationCatalyst/LigandYield (%)Reference
2,5-DichloropyridineSuzuki-MiyauraC2Pd(OAc)₂ / NBu₄BrGood to Excellent[8]
2,5-DichloropyridineSuzuki-MiyauraC5Pd(OAc)₂ / SPhosModerate to Good[8]
2,3,5-TrichloropyridineSuzuki-MiyauraC2Pd(OAc)₂ (ligand-free)High[9][10]
2,6-DichloropyridineSuzuki-MiyauraC6 (monoalkylation)Pd₂(dba)₃ / FcPPh₂Good[3]
2,4-DichloropyridineSuzuki-MiyauraC4Pd(PEPPSI)(IPr)Good to Excellent[11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[13][14] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in medicinal chemistry.

Application Notes

The Buchwald-Hartwig amination of polyhalogenated pyridines allows for the regioselective introduction of nitrogen-based functional groups.[15] The reactivity trends are similar to other palladium-catalyzed cross-coupling reactions, with C2 and C4 positions being more reactive. The choice of a bulky phosphine ligand is often crucial for achieving good yields, especially with less reactive aryl chlorides.[13]

Key Factors Influencing Regioselectivity:

  • Electronic Effects: C2 and C4 positions are generally more reactive.

  • Ligand: Bulky, electron-rich phosphine ligands are often required to promote the reaction.[16]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.[13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Dichloropyridine

Materials:

  • Dichloropyridine (e.g., 2,6-dichloropyridine)

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst

  • Bulky phosphine ligand (e.g., RuPhos, XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-dioxane, anhydrous

  • Standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add the dichloropyridine (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry reaction tube.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (2-4 mol%) in the anhydrous solvent.

  • Add the anhydrous solvent (toluene or 1,4-dioxane) to the reaction tube, followed by the catalyst solution.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • After the reaction is complete, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide to form a C(sp)-C(sp²) bond.[17][18]

Application Notes

The Sonogashira coupling of polyhalogenated pyridines provides access to alkynyl-substituted pyridines, which are valuable synthetic intermediates. The regioselectivity follows similar principles to other cross-coupling reactions, with the more reactive halogen positions (typically C2 and C4) undergoing coupling preferentially.[19] The reactivity of the halide leaving group follows the order I > Br > Cl > F.[17]

Key Factors Influencing Regioselectivity:

  • Nature of Halogen: The order of reactivity is I > Br > Cl. This difference can be exploited for selective couplings on pyridines with different halogens.[19]

  • Position on the Ring: C2 and C4 positions are generally more reactive.

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne[20][21]

Materials:

  • 2-Amino-3-bromopyridine

  • Terminal alkyne

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure: [20]

  • To a round-bottomed flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add DMF and stir for 30 minutes.

  • Add 2-amino-3-bromopyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.), followed by triethylamine.

  • Heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and proceed with a standard aqueous workup and extraction with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the corresponding 2-amino-3-alkynylpyridine.

Quantitative Data Summary
SubstrateReagentPosition of FunctionalizationCatalyst SystemYield (%)Reference
2-Amino-3-bromopyridinesTerminal AlkynesC3Pd(CF₃COO)₂/PPh₃/CuI72-96[21][20]

Visualizations

Regioselectivity_in_Polyhalogenated_Pyridines cluster_reactivity General Reactivity Order cluster_reactions Regioselective Reactions C4 C4 (para) C2 C2 (ortho) C6 C6 (ortho) C3 C3 (meta) C5 C5 (meta) SNAr SNAr SNAr->C4 Highly Favored Suzuki Suzuki-Miyaura Suzuki->C2 Often Favored Buchwald Buchwald-Hartwig Buchwald->C2 Generally Favored Sonogashira Sonogashira Sonogashira->C2 Generally Favored Pyridine Polyhalogenated Pyridine Pyridine->SNAr Nucleophile Pyridine->Suzuki Ar-B(OR)₂ [Pd] Pyridine->Buchwald Amine [Pd] Pyridine->Sonogashira Alkyne [Pd]/[Cu] Suzuki_Coupling_Workflow start Start: Assemble Reactants reagents 2,5-Dichloropyridine Arylboronic Acid Base (K₂CO₃ or K₃PO₄) start->reagents catalyst Prepare Catalyst Premix (e.g., Pd(OAc)₂ + Ligand) start->catalyst reaction Combine and Heat (e.g., 100 °C) reagents->reaction catalyst->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup purification Purify Product (Column Chromatography) workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for the Functionalization of the C5-Bromo Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the functionalization of the C5-bromo position on heterocyclic scaffolds, a key strategic transformation in medicinal chemistry and materials science. The C5 position is a common site for modification to modulate the biological activity and physicochemical properties of molecules.[1][2] This document focuses on widely employed palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination, as well as ortho-metalation strategies.

Data Presentation: Comparative Overview of C5-Functionalization Reactions

The following tables summarize quantitative data for various methods of C5-functionalization, offering a comparative reference for reaction selection and optimization.

Table 1: Suzuki-Miyaura Coupling for C-C Bond Formation at C5

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a C5-bromo substrate with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][4]

Substrate (C5-Bromo)Coupling Partner (Boronic Acid)Catalyst/LigandBaseSolventTemp (°C)Yield (%)
5-BromopyrimidinePhenylboronic acidPd(OAc)₂, PPh₃K₂CO₃1,4-Dioxane/H₂O80-90High
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂K₃PO₄Toluene/H₂O100Good
5-Bromopyrimidine2-PyridylboronatePd₂(dba)₃, LigandKFDioxane11091
3-Amino-5-bromopyridineArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-90Good
3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-onePhenylboronic acidXPhosPdG2/XPhosK₃PO₄EtOH/H₂O11092
Table 2: Sonogashira Coupling for C-C (sp) Bond Formation at C5

The Sonogashira coupling enables the formation of a carbon-carbon bond between a C5-bromo compound and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[4][5]

Substrate (C5-Bromo)Coupling Partner (Alkyne)Catalyst SystemBaseSolventTemp (°C)Yield (%)
5-BromoindolePhenylacetylenePd(PPh₃)₂Cl₂, CuIDiisopropylamineTHFRTGood
5-BromopyrimidineTerminal AlkynePd(PPh₃)₄, CuIEt₃NDMF40-100Good
C3-Aryl-pyrazolo[1,5-a]pyrimidineTerminal AlkynePdCl₂(PPh₃)₂, CuIEt₃NDioxane80Good-Excellent
Table 3: Stille Coupling for C-C Bond Formation at C5

The Stille coupling reaction creates a carbon-carbon bond by reacting an organostannane with the C5-bromo substrate, catalyzed by palladium.[4]

Substrate (C5-Bromo)Coupling Partner (Organostannane)CatalystSolventTemp (°C)Yield (%)
5-BromopyrimidineArylstannanePd(PPh₃)₄Toluene80-120Good
2-Amino-5-bromo-4-methylpyridine(2-Thienyl)tributylstannanePd(PPh₃)₄Toluene110Good
Table 4: Buchwald-Hartwig Amination for C-N Bond Formation at C5

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between a C5-bromo substrate and an amine.[6]

Substrate (C5-Bromo)AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
5-BromopyrimidineAminePd₂(dba)₃, LigandNaOtBuDioxane40-100Good
5-BromoindoleMorpholinePd₂(dba)₃, XantphosCs₂CO₃Dioxane100-110Good
Unprotected Bromoimidazoles/pyrazolesAliphatic/Aromatic aminestBuBrettPhos Pd precatalystLHMDS-50-80Moderate-Excellent

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidine

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction of 5-bromopyrimidine with an arylboronic acid.[7]

Materials:

  • 5-Bromopyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopyrimidine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Sonogashira Coupling of 5-Bromoindole

This protocol details a standard Sonogashira coupling of 5-bromoindole with a terminal alkyne.[8]

Materials:

  • 5-Bromoindole (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Diisopropylamine

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of 5-bromoindole in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.

  • Stir the reaction for 3 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing the pad with Et₂O.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the coupled product.

Protocol 3: General Procedure for Stille Coupling of a C5-Bromo Heterocycle

This protocol outlines a general procedure for the Stille coupling of a C5-bromo heterocycle with an organostannane.[4][9]

Materials:

  • C5-Bromo heterocycle (1.0 eq)

  • Organostannane (e.g., (2-Thienyl)tributylstannane) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous Toluene or DMF

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the C5-bromo heterocycle and the organostannane.

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the flask and degas the solution by bubbling with argon for 20 minutes.

  • Under a positive pressure of argon, add the palladium catalyst.

  • Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir vigorously.

  • Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination of 5-Bromoindole

This protocol provides a standard method for the Buchwald-Hartwig amination of 5-bromoindole.[8]

Materials:

  • 5-Bromoindole (1.0 eq)

  • Amine (e.g., Morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dioxane

Procedure:

  • Add 5-bromoindole, cesium carbonate, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon (repeat this process three times).

  • Add anhydrous dioxane, followed by the amine.

  • Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Mandatory Visualization

Diagram 1: Generalized Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Combine C5-Bromo Substrate, Coupling Partner, Base, and Solvent setup2 Degas Mixture setup1->setup2 setup3 Add Palladium Catalyst and Ligand setup2->setup3 reaction Heat and Stir under Inert Atmosphere setup3->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup1 Cool to Room Temperature monitor->workup1 workup2 Aqueous Work-up and Extraction workup1->workup2 workup3 Dry and Concentrate Organic Layer workup2->workup3 purify Purify by Column Chromatography workup3->purify

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Diagram 2: Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

G cluster_reactants cluster_products pd0 Pd(0)Lu2082 pd2_int1 Ar-Pd(II)Lu2082-Br pd0->pd2_int1 Oxidative Addition pd2_int2 Ar-Pd(II)Lu2082-R pd2_int1->pd2_int2 Transmetalation pd2_int2->pd0 Reductive Elimination product Ar-R (Functionalized Product) reactant1 Ar-Br (C5-Bromo Substrate) reactant2 R-M (Coupling Partner)

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Yield with 5-Bromo-2-chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction using 5-Bromo-2-chloro-4-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected chemoselectivity for Suzuki coupling with this compound?

A1: In palladium-catalyzed cross-coupling reactions, the general reactivity of carbon-halogen bonds follows the order C-I > C-Br > C-Cl.[1][2][3] Therefore, for this compound, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This allows for selective Suzuki coupling at the C5 position under carefully controlled, milder reaction conditions.[1] To achieve coupling at the less reactive C2-Cl bond, more forcing conditions, such as higher temperatures and a more robust catalyst system, are typically required, often after the C5 position has already been functionalized.[1]

Q2: My reaction yield is low. What are the most common causes?

A2: Low yields in Suzuki reactions with halogenated pyridines can stem from several factors:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents or a poor inert atmosphere can lead to catalyst oxidation and precipitation as palladium black.[4]

  • Protodeboronation: This is a major side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile.[4] Heteroaromatic boronic acids are particularly susceptible. This can be influenced by pH, temperature, and the presence of water.[4]

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and substrate-dependent. A suboptimal combination can lead to a sluggish or incomplete reaction.[2]

  • Poor Reagent Quality: Degradation of the boronic acid or impurities in the starting materials can inhibit the catalyst or participate in side reactions.[4]

Q3: How can I minimize the protodeboronation of my boronic acid?

A3: Protodeboronation is a common challenge that reduces the effective concentration of the nucleophilic partner.[4] To mitigate this:

  • Use Milder Conditions: Lowering the reaction temperature and shortening the reaction time can reduce the rate of protodeboronation.[4]

  • Employ Stable Boronic Acid Derivatives: Consider using boronic esters (e.g., pinacol or MIDA esters) or organotrifluoroborates instead of the free boronic acid.[5] These reagents "slowly release" the active boronic acid into the reaction, keeping its concentration low and minimizing decomposition.

  • Use Anhydrous Solvents: Minimizing water content can suppress hydrolysis-dependent protodeboronation pathways.[4]

  • Optimize the Base: The choice of base affects the pH of the reaction, which can influence the rate of protodeboronation. Weaker bases like K₂CO₃ or KF may be preferable in some cases.[2][4]

Q4: I am observing significant amounts of homocoupling byproducts. How can I prevent this?

A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[4]

  • Ensure a Strict Inert Atmosphere: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.[4]

  • Adjust Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid derivative can sometimes help minimize homocoupling of the aryl halide.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or Low Conversion of Starting Material 1. Inactive Catalyst• Use a fresh, high-quality palladium precatalyst and ligand. • Ensure strict inert atmosphere (degas solvents/reagents thoroughly).[4] • Consider using a more active catalyst system (e.g., a precatalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos).[1]
2. Inappropriate Base/Solvent• The base is crucial for activating the boronic acid.[6] Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[1] • Ensure the solvent system (e.g., 1,4-dioxane/H₂O, Toluene, DMF) adequately dissolves all reagents.[1]
3. Low Reaction Temperature• Incrementally increase the reaction temperature (e.g., from 80°C to 100°C). Be aware that higher temperatures can increase side reactions.[1]
Reaction Stalls Before Completion 1. Catalyst Deactivation• The active Pd(0) may be precipitating. Try a more robust ligand or a lower reaction temperature. • If using a phosphine ligand, it may be degrading. Consider a more stable ligand.
2. Reagent Insolubility• A reactant or intermediate may be precipitating. Try a different solvent system to improve solubility.
Significant Protodeboronation 1. Unstable Boronic Acid• Switch to a more stable boronic acid derivative like a pinacol ester, MIDA boronate, or trifluoroborate salt. • Use the boronic acid as the limiting reagent if possible, or add it slowly over the course of the reaction.
2. Harsh Reaction Conditions• Lower the reaction temperature. • Use a milder base (e.g., NaHCO₃, KF).[4] • Minimize water in the reaction by using anhydrous solvents.[4]
Poor Chemoselectivity (Reaction at C-Cl) 1. Reaction Conditions Too Harsh• To favor reaction at the C5-Br position, use milder conditions (lower temperature, less active catalyst).[1] • A standard catalyst like Pd(PPh₃)₄ is often sufficient for C-Br coupling.[1][2]
2. Catalyst/Ligand Choice• Highly active catalysts with bulky ligands designed for C-Cl activation may overcome the inherent reactivity difference. Avoid these if C5 selectivity is desired.[1]

Data Presentation: Reaction Condition Screening

The following tables summarize reaction conditions adapted from studies on 5-Bromo-2-chloropyrimidine, a close structural analog of this compound, to guide optimization for selective C5-arylation.

Table 1: Screening of Catalysts, Bases, and Solvents

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Approx. Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O70-8060[2]
Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)KF (3)THF50Moderate[2]
Pd(PPh₃)₄ (0.5)-K₂CO₃ (2)1,4-Dioxane100 (MW)71[2]
Pd(OAc)₂ (3)-K₃PO₄ (2)1,4-Dioxane80Good[2]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100High[2]
PEPPSI-IPr (3)-K₂CO₃ (2)Benzene75Good[2]

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a starting point for the selective coupling at the more reactive C-Br bond of this compound. Optimization for specific boronic acid partners may be required.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)[1]

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe.[7] The total volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[7]

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the filtrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' Desired Product trans_complex->product aryl_halide Ar-X (this compound) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ boronic_acid->trans_complex base Base base->trans_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are reaction conditions (base, solvent, temp) optimal? check_catalyst->check_conditions Yes sol_catalyst Use fresh catalyst/ligand. Ensure strict inert atmosphere. check_catalyst->sol_catalyst No check_side_reactions Are major side products observed? check_conditions->check_side_reactions Yes sol_conditions Screen alternative bases, solvents, or increase temperature. check_conditions->sol_conditions No sol_protodeboronation Minimize H₂O. Use milder base/temp. Use boronic ester. check_side_reactions->sol_protodeboronation Yes (Protodeboronation) sol_homocoupling Improve degassing. Check stoichiometry. check_side_reactions->sol_homocoupling Yes (Homocoupling)

Caption: A troubleshooting workflow for low-yield Suzuki reactions.

References

Technical Support Center: Cross-Coupling Reactions of 5-Bromo-2-chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-4-fluoropyridine in cross-coupling reactions. This guide provides troubleshooting advice and frequently asked questions to help you navigate challenges and minimize the formation of common side products during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during cross-coupling reactions with this compound?

A1: The primary side products encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound include:

  • Hydrodehalogenation Products: Replacement of either the bromine or chlorine atom with a hydrogen atom, yielding 2-chloro-4-fluoropyridine or 5-bromo-4-fluoropyridine.[1][2]

  • Homocoupling Products: Dimerization of the coupling partners, such as the formation of a biaryl from the boronic acid in a Suzuki reaction.[3][4][5]

  • Isomeric Cross-Coupling Products: While coupling at the C-5 bromine is generally favored, reaction at the C-2 chlorine can also occur, leading to a mixture of regioisomers.[6][7][8]

  • Di-substituted Products: Sequential coupling at both the C-5 and C-2 positions, which can occur if the reaction conditions are harsh enough to activate the C-Cl bond after the initial C-Br coupling.

Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions of this compound?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[8][9] Therefore, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This allows for selective functionalization at the C-5 position under carefully controlled, milder reaction conditions.[8][9] However, the electron-deficient nature of the pyridine ring can activate the C-Cl bond, making it susceptible to reaction under more forcing conditions.[8][10]

Q3: How can I favor selective coupling at the C-5 bromine atom?

A3: To achieve high selectivity for coupling at the C-5 bromine, it is recommended to employ milder reaction conditions. This includes using lower reaction temperatures, choosing a less reactive palladium catalyst and ligand system (e.g., Pd(PPh₃)₄), and carefully selecting the base.[8][9] For particularly challenging substrates where selectivity is an issue, screening different phosphine ligands or using a pre-catalyst can be beneficial.[9]

Q4: What causes the formation of hydrodehalogenation byproducts?

A4: Hydrodehalogenation is a common side reaction where a C-X bond is replaced by a C-H bond.[1] This can be caused by the presence of a hydrogen source in the reaction mixture, such as water, alcohols, or even amines. The choice of catalyst and base can also influence the extent of this side reaction.[11] To minimize hydrodehalogenation, it is advisable to use anhydrous solvents, degas all reagents thoroughly, and avoid excessively high temperatures.[11]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues and side product formation during cross-coupling reactions of this compound.

Issue 1: Poor Selectivity (Mixture of C-5 and C-2 Coupled Products)

If you are observing a significant amount of the undesired C-2 coupled isomer, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Selectivity

start Poor Selectivity Observed (C-2 Coupling) temp Is the reaction temperature too high? start->temp catalyst Is the catalyst system too active? temp->catalyst No sol_temp Reduce Temperature (e.g., from 110°C to 80°C) temp->sol_temp Yes base Is the base too strong? catalyst->base No sol_catalyst Use a Less Active Catalyst (e.g., switch from a Buchwald pre-catalyst to Pd(PPh₃)₄) catalyst->sol_catalyst Yes ligand Consider Ligand Modification base->ligand No sol_base Use a Milder Base (e.g., K₂CO₃ instead of NaOtBu) base->sol_base Yes sol_ligand Screen Different Ligands (Bulky ligands may influence selectivity) ligand->sol_ligand

Caption: Troubleshooting workflow for poor regioselectivity.

Table 1: Recommended Starting Conditions for Selective C-5 Suzuki-Miyaura Coupling (Based on data for analogous bromo-chloro-heterocycles)

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)Less reactive catalysts can improve selectivity for the C-Br bond.[9]
Ligand PPh₃, dppfFor more challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos may be required, but start with less reactive ones for selectivity.[9]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Milder bases can disfavor the more challenging C-Cl bond activation. K₃PO₄ is often a robust choice for heteroaryl halides.[9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O (typically 4:1 to 10:1)A mixture of an organic solvent and water is commonly used to dissolve both organic and inorganic reagents.[8]
Temperature 80-90 °CLower temperatures favor selective coupling at the more reactive C-Br bond.[8]
Issue 2: Significant Formation of Homocoupling Byproduct

Homocoupling of your boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) can significantly reduce the yield of your desired product.

Logical Flow for Minimizing Homocoupling

start Homocoupling Observed oxygen Is oxygen excluded from the reaction? start->oxygen pd_source Are you using a Pd(II) pre-catalyst? oxygen->pd_source Yes sol_oxygen Rigorously degas solvents and reagents. Maintain a positive pressure of inert gas. oxygen->sol_oxygen No sol_pd_source Consider using a Pd(0) source or adding a mild reducing agent (e.g., potassium formate) to facilitate reduction to Pd(0). pd_source->sol_pd_source Yes

Caption: Troubleshooting workflow for minimizing homocoupling.

Table 2: Strategies to Mitigate Homocoupling Side Reactions

StrategyDetailed ActionRationale
Oxygen Exclusion Degas solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.Oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can promote homocoupling of the boronic acid.[5][12]
Catalyst Choice Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily forms the active Pd(0) species. If using a Pd(II) salt, consider adding a mild reducing agent.Pd(II) species can directly react with the boronic acid to produce the homocoupled dimer before the catalytic cycle is established.[5]
Reaction Setup Ensure all glassware is oven-dried to remove moisture, which can contain dissolved oxygen.Minimizes potential sources of oxygen contamination.

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions with this compound, designed to favor selective coupling at the C-5 position. Optimization may be required for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling

Experimental Workflow for Suzuki-Miyaura Coupling

setup 1. Reaction Setup - Add this compound,  arylboronic acid, and base to a dry flask. inert 2. Inert Atmosphere - Evacuate and backfill  with Argon/Nitrogen (3x). setup->inert add_solv_cat 3. Add Solvents & Catalyst - Add degassed solvent system. - Add Pd catalyst. inert->add_solv_cat react 4. Reaction - Heat to 80-90 °C. - Monitor by TLC/LC-MS. add_solv_cat->react workup 5. Workup & Purification - Cool, dilute, and perform  aqueous wash. - Purify by column chromatography. react->workup

Caption: General workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).[8]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[8]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[8]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[8]

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[8]

  • Evacuate and backfill the vessel with an inert gas.[8]

  • Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[8]

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[8]

  • After cooling, quench the reaction and perform a standard aqueous workup, followed by purification.

Protocol 3: Selective Sonogashira Coupling

Procedure:

  • In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[8]

  • Flush the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[8]

  • Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.[8]

  • Upon completion, perform a suitable workup, which may include filtration through celite to remove catalyst residues, followed by extraction and purification.

References

Technical Support Center: Improving Chemoselectivity in Reactions of Di-halogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with di-halogenated pyridines. The goal is to help researchers, scientists, and drug development professionals improve chemoselectivity and achieve desired reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering step-by-step guidance to resolve them.

Issue 1: Poor or No Conversion in Cross-Coupling Reactions

Q: My Suzuki-Miyaura (or other cross-coupling) reaction with a di-halogenated pyridine is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?

A: Low or no conversion in cross-coupling reactions with pyridine substrates is a common problem, often stemming from catalyst deactivation or inefficient reaction kinetics. Here’s a systematic approach to troubleshoot this issue:

  • Catalyst Poisoning by Pyridine Nitrogen : The Lewis basic nitrogen in the pyridine ring can coordinate to the palladium catalyst, leading to inactive complexes.[1] This is a primary cause of catalyst deactivation.

    • Solution 1: Switch to a Bulkier Ligand : Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.[1] Bulky N-heterocyclic carbene (NHC) ligands like IPr and SIPr are also highly effective.[2] These ligands can promote the desired catalytic cycle while minimizing coordination of the pyridine nitrogen.

    • Solution 2: Use a Palladium Pre-catalyst : Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species in solution.[1]

  • Inefficient Oxidative Addition : The C-X bond of the di-halogenated pyridine may not be effectively activated by the catalyst.[1]

    • Solution 1: Change the Halogen : If your synthesis allows, switch from a di-chloropyridine to a di-bromo- or di-iodopyridine. The reactivity order for oxidative addition is generally I > Br > Cl.[3]

    • Solution 2: Increase Reaction Temperature : Carefully increase the reaction temperature in increments of 10-20 °C.[1] Monitor the reaction closely for any signs of substrate or catalyst decomposition.

  • Poor Transmetalation : The transfer of the organometallic reagent (e.g., boronic acid) to the palladium center may be slow.

    • Solution 1: Screen Different Bases : The choice of base is critical. Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1]

    • Solution 2: Check Reagent Quality : Ensure your organometallic reagent is pure and has not degraded upon storage.[1]

Issue 2: Lack of Chemoselectivity or Incorrect Regioisomer Formation

Q: I am trying to selectively functionalize one position of a di-halogenated pyridine, but I'm getting a mixture of regioisomers or reaction at the wrong position. How can I improve the chemoselectivity?

A: Achieving high chemoselectivity with di-halogenated pyridines often requires fine-tuning of the reaction conditions to override the substrate's inherent reactivity patterns. Generally, for di-halopyridines, the reactivity order is C2 > C4 > C3/C5.[4][5]

  • To Favor Reaction at the C4 Position (over the more reactive C2 position):

    • Ligand-Controlled Selectivity : The use of very sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity.[6]

    • Ligand-Free "Jeffery" Conditions : For Suzuki reactions, employing ligand-free conditions, often referred to as "Jeffery" conditions, can dramatically enhance C4-selectivity.[6][7]

  • To Favor Reaction at the C2 Position:

    • Buchwald-Hartwig Amination : This reaction often shows high regioselectivity for the C2 position of 2,4-dichloropyridine.[8]

    • Standard Cross-Coupling Conditions : For many cross-coupling reactions, the inherent reactivity of the C2 position being adjacent to the nitrogen makes it the preferred site of reaction under standard conditions with less bulky ligands.[4][6]

  • General Strategies for Improving Selectivity:

    • Choice of Halogen : If you start with a pyridine containing two different halogens (e.g., 2-bromo-4-chloropyridine), the reaction will preferentially occur at the more reactive halogen (in this case, the C-Br bond).

    • Temperature Optimization : Lowering the reaction temperature can sometimes increase the kinetic preference for one reaction pathway over another, thereby improving selectivity.

    • Solvent Screening : The polarity of the solvent can influence the reaction pathway and selectivity. It is advisable to screen a range of solvents.[2]

Troubleshooting Flowchart for Poor Chemoselectivity

start Poor Chemoselectivity c2_product Undesired C2 Product start->c2_product c4_product Undesired C4 Product start->c4_product ligand Use Sterically Hindered NHC Ligand (e.g., IPr, SIPr) c2_product->ligand To target C4 jeffery Use Ligand-Free 'Jeffery' Conditions c2_product->jeffery To target C4 (Suzuki) standard_ligand Use Less Bulky Ligand (e.g., PPh3) c4_product->standard_ligand To target C2 bha Consider Buchwald-Hartwig Amination for C2 Amination c4_product->bha To target C2 desired_c4 Desired C4 Product desired_c2 Desired C2 Product ligand->desired_c4 jeffery->desired_c4 standard_ligand->desired_c2 bha->desired_c2

Caption: Decision tree for troubleshooting poor chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on a di-halogenated pyridine in cross-coupling reactions?

A1: For most palladium-catalyzed cross-coupling reactions, the halide position adjacent to the nitrogen atom (C2 or C6) is the most reactive.[4][6] This is due to the electronic withdrawing nature of the nitrogen, which makes the adjacent carbon more electrophilic and lowers the C-X bond dissociation energy.[4][9] The C4 position is generally the next most reactive, followed by the C3 and C5 positions.[10]

Q2: How do sterically hindered ligands invert the typical site selectivity in reactions of 2,4-dichloropyridines?

A2: While the exact mechanism is a subject of ongoing research, it is proposed that very bulky ligands, such as certain N-heterocyclic carbenes (NHCs), favor a different oxidative addition pathway.[7] These ligands may promote the formation of a low-coordinate Pd(0) species that preferentially reacts at the C4 position, overcoming the inherent electronic preference for the C2 position.[7][11]

Q3: Can I achieve selectivity by using a di-halogenated pyridine with two different halogens?

A3: Yes, this is a powerful strategy. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[3] For example, in a 2-bromo-4-chloropyridine, the C-Br bond at the C2 position will be significantly more reactive than the C-Cl bond at the C4 position, allowing for selective functionalization at C2.

Q4: What are "Jeffery" conditions and why are they useful for C4-selective Suzuki couplings?

A4: "Jeffery" conditions typically refer to ligand-free palladium-catalyzed reactions, often in the presence of a phase-transfer catalyst like a tetraalkylammonium salt.[6] It is believed that under these conditions, palladium nanoparticles may be the active catalytic species.[6] These conditions have been shown to provide exceptionally high C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine, even surpassing some ligand-controlled systems.[7]

Q5: Are there methods other than cross-coupling to achieve regioselective functionalization of di-halogenated pyridines?

A5: Yes, metal-halogen exchange is a common alternative.[3][12] This reaction typically involves treating the di-halogenated pyridine with an organolithium or Grignard reagent at low temperatures.[13] The selectivity is governed by the relative stability of the resulting organometallic intermediate and the kinetic rate of exchange, which follows the trend I > Br > Cl.[3] The newly formed organometallic species can then be trapped with various electrophiles.

Data Presentation: Ligand Effects on C4-Selectivity in Suzuki Coupling

The following table summarizes the effect of different ligands on the regioselectivity of the Suzuki-Miyaura coupling of 2,4-dichloropyridine with (4-methoxyphenyl)boronic acid.

Catalyst SystemLigandSolventTemp (°C)C4:C2 RatioReference
Pd₂(dba)₃ / LigandSIPr Dioxane25>20:1 [2]
Pd₂(dba)₃ / LigandIPr Dioxane25~10:1 [6]
Pd(OAc)₂ / LigandXPhosTHFRT13:1[7]
Pd(OAc)₂ / LigandPPh₃THFRT(C4 selective)[7]
Pd(OAc)₂ (ligand-free)NoneDioxane/H₂O100>99:1 [6]

This data is compiled from multiple sources and represents typical outcomes. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine using a Sterically Hindered NHC Ligand

This protocol is adapted from methodologies demonstrating ligand-controlled C4-selectivity.[2][6]

Materials:

  • 2,4-Dichloropyridine

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SIPr (or IPr) (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dichloropyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and the SIPr ligand.

  • Add anhydrous dioxane via syringe.

  • Seal the vessel and stir the reaction mixture at room temperature (25 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow for C4-Selective Suzuki Coupling

prep Prepare Reaction Vessel (Oven-dried, inert atmosphere) add_solids Add Solids: 2,4-Dichloropyridine Arylboronic acid K3PO4 Pd2(dba)3 SIPr Ligand prep->add_solids add_solvent Add Anhydrous Dioxane add_solids->add_solvent react Stir at Room Temperature (12-24h) add_solvent->react monitor Monitor Progress (TLC, GC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Chromatography workup->purify product Isolate C4-Coupled Product purify->product

Caption: Workflow for C4-selective Suzuki-Miyaura coupling.

Protocol 2: Highly C4-Selective Suzuki-Miyaura Coupling using Ligand-Free "Jeffery" Conditions

This protocol is based on reports of achieving excellent C4-selectivity under ligand-free conditions.[6]

Materials:

  • 2,4-Dichloropyridine

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • K₂CO₃ (3.0 equiv)

  • Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • In a reaction vessel, combine 2,4-dichloropyridine, the arylboronic acid, Pd(OAc)₂, TBAB, and K₂CO₃.

  • Add the dioxane/water solvent mixture.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Relationship of Components in "Jeffery" Conditions

sub 2,4-Dichloropyridine product C4-Selective Coupled Product sub->product boronic Arylboronic Acid boronic->product pd Pd(OAc)2 (Pre-catalyst) pd->product Catalyzes ptc TBAB (Phase Transfer Catalyst) ptc->product Facilitates base K2CO3 (Base) base->product Activates Boronic Acid

Caption: Key components for C4-selective Jeffery-type Suzuki coupling.

References

Technical Support Center: Purification of 5-Bromo-2-chloro-4-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-4-fluoropyridine and its derivatives. The following information is designed to address common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound derivatives?

A1: The primary methods for purifying this compound derivatives are recrystallization and column chromatography. The choice between these techniques depends on the physical state of the compound (solid or oil), the nature and quantity of impurities, and the desired final purity. For solid compounds, recrystallization is often an effective method for removing small amounts of impurities.[1] Column chromatography is a more versatile technique suitable for both solid and oily products and is highly effective for separating compounds with different polarities, such as isomers and byproducts from the reaction.[1]

Q2: I am observing a low yield of purified product after my experiments. What are the potential causes?

A2: Low recovery of the desired product can stem from several factors during the purification process:

  • Inappropriate Recrystallization Solvent: If the compound is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor.

  • Product Loss During Chromatography: Halogenated pyridines can sometimes adhere to the silica gel column, leading to incomplete elution. This "stickiness" can be exacerbated by the presence of highly polar impurities.

  • Product Decomposition: Although generally stable, some heavily substituted or reactive pyridine derivatives may degrade under prolonged heating during recrystallization or on acidic silica gel during chromatography.

  • Incomplete Extraction: During the work-up, ensure the pH of the aqueous layer is appropriate to keep your compound in the organic phase. Multiple extractions with a suitable organic solvent are recommended.

Q3: My purified this compound derivative is colored, even though the desired product should be colorless or a white solid. How can I remove the colored impurities?

A3: Colored impurities often arise from starting materials, reagents, or degradation byproducts. Here are a few strategies to address this issue:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. However, use it sparingly as it can also adsorb the product, leading to lower yields.

  • Washing: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be effective.

  • Column Chromatography: This is often the most effective method for separating colored impurities from the desired product. A careful selection of the eluent system is crucial.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product.- Use a lower-boiling point solvent or a solvent mixture. - Add a small amount of a solvent in which the product is highly soluble to the hot mixture to lower the saturation point.[2]
No crystals form upon cooling. - The solution is too dilute. - The solution is supersaturated and requires nucleation.- Evaporate some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure product. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Low recovery of crystals. The product is too soluble in the cold solvent.- Choose a solvent in which the product has lower solubility at cold temperatures. - Ensure the solution is thoroughly cooled for an adequate amount of time before filtration.
Crystals are not pure (co-crystallization of impurities). The chosen solvent does not effectively differentiate between the product and impurities.- Try a different solvent or a multi-solvent system. - Perform a preliminary purification by column chromatography before recrystallization.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of product and impurities. The eluent system has inappropriate polarity.- Optimize the eluent system using thin-layer chromatography (TLC) beforehand. - Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Product is stuck on the column. The compound is highly polar or interacting strongly with the stationary phase. Halogenated compounds can be "sticky".- Increase the polarity of the eluent. - Add a small amount of a polar modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds).
Tailing of spots on TLC and broad peaks during column chromatography. The compound is interacting with the acidic sites on the silica gel.- Add a small percentage of triethylamine (e.g., 0.1-1%) to the eluent system to neutralize the acidic sites.
Product degradation on the column. The compound is sensitive to the acidic nature of silica gel.- Use a neutral stationary phase like alumina. - Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for the purification of solid this compound derivatives.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., ethyl acetate/petroleum ether, ethanol)[3][4]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent system. An ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). A common system for similar compounds is ethyl acetate and petroleum ether.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (or the single solvent) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a two-solvent system, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature. Slower cooling generally results in purer crystals.[2]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purifying this compound derivatives using silica gel flash chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., hexane/ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude mixture in various solvent ratios (e.g., different percentages of ethyl acetate in hexane). The ideal system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting eluent. Collect fractions in separate tubes. If using a gradient, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow start_recrys Crude Solid Product dissolve Dissolve in Minimal Hot Solvent start_recrys->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration (If Needed) decolorize->hot_filter Yes crystallize Cool Slowly to Form Crystals decolorize->crystallize No hot_filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate dry_recrys Dry Purified Crystals isolate->dry_recrys end_recrys Pure Solid Product dry_recrys->end_recrys

Caption: Workflow for the purification of solid this compound derivatives by recrystallization.

logical_relationship start Start: Impure Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure Is the product pure? recrystallization->is_pure column_chromatography->is_pure end End: Pure Product is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No troubleshoot->column_chromatography

Caption: Decision-making workflow for choosing a purification method for this compound derivatives.

References

Technical Support Center: Preventing Debromination in Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination in pyridine coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of pyridine coupling reactions, and why is it a problem?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on a pyridine ring is replaced by a hydrogen atom. This leads to the formation of a des-bromo pyridine byproduct, which reduces the yield of the desired coupled product and complicates purification efforts.[1][2] The electron-withdrawing nature of the pyridine nitrogen and other substituents can make the C-Br bond susceptible to cleavage under certain conditions.[2]

Q2: What are the primary causes of debromination in palladium-catalyzed coupling reactions?

A2: The primary cause of debromination in palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, and Sonogashira) is the formation of palladium-hydride (Pd-H) species.[2] These hydride species can be generated from various sources, including the base, solvent (e.g., water, alcohols), or other impurities in the reaction mixture.[2] Once formed, the Pd-H species can react with the bromopyridine in a competing catalytic cycle, leading to the replacement of the bromine with a hydrogen atom.[2]

Q3: I'm observing significant debromination in my reaction. What is the first thing I should investigate?

A3: The first parameters to scrutinize are the base and the reaction temperature.[1] Strong bases, such as sodium tert-butoxide (NaOtBu) and other alkoxides, are known to promote the formation of Pd-H species that lead to debromination.[2] Switching to a milder inorganic base like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is a highly effective initial troubleshooting step.[1][2] Concurrently, lowering the reaction temperature can often suppress the debromination pathway, which may have a higher activation energy than the desired coupling reaction.[1]

Troubleshooting Guides

Issue 1: Significant Debromination Byproduct Observed in Suzuki-Miyaura Coupling

Symptoms:

  • LC-MS or ¹H NMR analysis of the crude reaction mixture shows a significant amount of the debrominated pyridine alongside the desired biaryl product.

Troubleshooting Workflow:

start Debromination Observed in Suzuki Coupling check_base Is a strong base (e.g., NaOtBu, NaOH) being used? start->check_base change_base Switch to a milder base: K₃PO₄, K₂CO₃, or Cs₂CO₃ check_base->change_base Yes check_temp Is the reaction temperature high (>100 °C)? check_base->check_temp No change_base->check_temp lower_temp Lower the temperature (e.g., to 80 °C) and monitor check_temp->lower_temp Yes check_ligand Is the phosphine ligand sterically hindered and electron-rich? check_temp->check_ligand No lower_temp->check_ligand change_ligand Use a bulky, electron-rich ligand: SPhos, XPhos, or RuPhos check_ligand->change_ligand No check_reagents Are reagents and solvents anhydrous and degassed? check_ligand->check_reagents Yes change_ligand->check_reagents purify_reagents Ensure rigorous exclusion of air and moisture. Use fresh, high-purity materials. check_reagents->purify_reagents No success Debromination Minimized check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting workflow for debromination in Suzuki coupling.

Potential Causes and Solutions:

Potential CauseRecommended SolutionRationale
Aggressive Base Switch from strong bases (e.g., NaOtBu, NaOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2]Strong bases can promote the formation of palladium-hydride species, which are responsible for hydrodebromination. Milder bases are less likely to generate these reactive intermediates.[2]
High Reaction Temperature Lower the reaction temperature. A good starting point is 80 °C. Monitor the reaction progress, as lower temperatures may require longer reaction times.[1]The activation energy for debromination can be higher than that of the desired coupling. Lowering the temperature can therefore selectively disfavor the side reaction.[1]
Suboptimal Ligand Employ a palladium catalyst system with bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos.[2]These ligands promote the desired reductive elimination step to form the C-C bond and can suppress the formation and/or reactivity of Pd-H species.
High Catalyst Loading / Long Reaction Time Optimize catalyst loading to the lowest effective amount. Monitor the reaction closely and work it up as soon as the starting material is consumed.[2]Prolonged exposure to the catalyst at high temperatures can increase the likelihood of side reactions, including debromination.[2]
Solvent Choice While 1,4-dioxane and toluene are common, consider screening other aprotic polar solvents like 2-MeTHF or CPME.[2]The solvent can influence the solubility of reagents and the stability of catalytic intermediates, thereby affecting the rates of competing reaction pathways.
Issue 2: Debromination in Buchwald-Hartwig Amination of Bromopyridines

Symptoms:

  • Formation of the parent amine (where bromine is replaced by hydrogen) is observed.

  • Low yield of the desired N-arylated pyridine product.

Key Considerations: The nitrogen atom of the pyridine substrate can coordinate to the palladium catalyst, inhibiting its activity. This is a primary challenge in the Buchwald-Hartwig amination of 2-halopyridines.[3]

Troubleshooting Strategies:

Potential CauseRecommended SolutionRationale
Catalyst Poisoning by Pyridine Use a pre-catalyst and a sterically bulky, electron-rich ligand like XPhos, RuPhos, or BrettPhos.Bulky ligands can create a sterically hindered environment around the palladium center, which helps to prevent the coordination of the pyridine nitrogen and maintain catalyst activity.[3]
Inappropriate Base Strong bases like NaOtBu or LHMDS are often required, but if debromination is an issue, consider screening other bases like K₃PO₄ or Cs₂CO₃, although this may impact the rate of amination.The choice of base is critical. While a strong base is often needed for deprotonation of the amine-palladium complex, it can also contribute to Pd-H formation.[3]
Thermal Decomposition of Catalyst Avoid excessively high temperatures (>120 °C). If palladium black is observed, lower the temperature to 80-90 °C and potentially increase the reaction time.[3]High temperatures can lead to the decomposition of the palladium catalyst, reducing its efficacy and promoting side reactions.[3]
Issue 3: Lack of Selectivity and Debromination in Sonogashira Coupling

Symptoms:

  • Formation of the debrominated alkynylpyridine is a significant byproduct.

  • In cases of dihalopyridines (e.g., 2-bromo-4-iodopyridine), reaction at the bromine position or loss of the bromine is observed.

General Mechanism Leading to Debromination:

G cluster_coupling Desired Coupling Cycle cluster_debromination Debromination Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArBr R-Py-Br PdII R-Py-Pd(II)-Br OxAdd->PdII Transmetal Transmetalation (with R'B(OH)₂ or R'C≡CH) PdII->Transmetal PdH L_nPd(II)-H PdII->PdH Forms Pd-H PdII_R R-Py-Pd(II)-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product R-Py-R' (Desired Product) RedElim->Product HydrideSource Hydride Source (Base, Solvent, H₂O) HydrideSource->PdH RedElim_H Reductive Elimination PdH->RedElim_H RedElim_H->Pd0 Debrom_Product R-Py-H (Debrominated Byproduct) RedElim_H->Debrom_Product

Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling.

Troubleshooting Strategies:

Potential CauseRecommended SolutionRationale
High Reaction Temperature Run the reaction at or near room temperature, especially when selectivity between different halides (e.g., I vs. Br) is required.[4]The oxidative addition at a C-I bond is significantly faster than at a C-Br bond. Lower temperatures exploit this kinetic difference, enhancing selectivity and minimizing side reactions at the bromine position.[4]
Catalyst System Use a standard Sonogashira catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., PdCl₂(PPh₃)₂) with a ligand. For challenging substrates, screening different palladium sources and ligands may be necessary.[1]The choice of catalyst and ligand can significantly impact the reaction's selectivity and efficiency.
Copper Co-catalyst If alkyne homocoupling (Glaser coupling) is also an issue, which can be promoted by oxygen and the copper co-catalyst, ensure strictly anaerobic conditions and consider reducing the amount of CuI used.[4]While essential for the Sonogashira mechanism, excess copper can promote undesired side reactions. Rigorous degassing is crucial.[4]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol is a general starting point for the coupling of a bromopyridine with an arylboronic acid, designed to reduce the risk of debromination.[2]

Materials:

  • Bromopyridine (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • XPhos Pd G3 catalyst (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the bromopyridine, arylboronic acid, and potassium phosphate.[2]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[2]

  • Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.[2]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[2]

  • Heat the reaction mixture to 80°C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.[1]

References

Troubleshooting low yields in Buchwald-Hartwig amination of pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting low yields in the Buchwald-Hartwig amination of pyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this powerful C-N bond-forming reaction.

Troubleshooting Guide

Low yields in the Buchwald-Hartwig amination of pyridines are a frequent challenge, often stemming from the inherent properties of the pyridine ring. This guide provides a systematic approach to identifying and addressing the root cause of poor reaction performance.

Issue: Low or No Product Formation

The complete or near-complete absence of the desired aminopyridine product is a common starting point for troubleshooting. The underlying causes can be multifaceted, ranging from catalyst deactivation to suboptimal reaction parameters.

Initial Checks & Solutions:

  • Inert Atmosphere and Reagent Purity: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture.[1] Ensure all reagents are properly dried and degassed, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Activity: The palladium precatalyst and ligand should be of high purity and handled under inert conditions. If catalyst decomposition is suspected (e.g., formation of palladium black), consider using a fresh batch or a different precatalyst generation.

Systematic Optimization:

If initial checks do not resolve the issue, a systematic, one-variable-at-a-time optimization approach is recommended.[2]

Catalyst Poisoning by Pyridine Nitrogen

The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This is a primary challenge in the amination of pyridines.

  • Solution: Employ sterically bulky, electron-rich phosphine ligands that shield the palladium center and prevent pyridine coordination.[1]

Suboptimal Ligand Choice

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands. Ligands such as XPhos, RuPhos, and BrettPhos are often effective for challenging pyridine substrates.[1]

Incorrect Base Selection

The base plays a crucial role in the deprotonation of the amine and regeneration of the active catalyst.

  • Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[3] For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, although this may require higher temperatures or longer reaction times.[3] Lithium bis(trimethylsilyl)amide (LHMDS) can be beneficial for substrates with protic functional groups.[4]

Inappropriate Solvent

The reaction solvent influences the solubility of reagents and the stability of catalytic intermediates.

  • Solution: Toluene and 1,4-dioxane are the most commonly used and often most effective solvents for Buchwald-Hartwig aminations.[1][5] If reagent solubility is an issue, a more polar solvent like DMF could be considered, but with caution as it can sometimes coordinate to the palladium catalyst.[1]

Unsuitable Reaction Temperature and Time

These reactions typically require elevated temperatures to proceed efficiently.

  • Solution: A typical temperature range is 80-110 °C.[1] However, excessively high temperatures (>120 °C) can lead to catalyst decomposition.[1] If no product is observed, incrementally increasing the temperature may be beneficial. Monitoring the reaction over time by TLC or LC-MS is crucial to determine the optimal reaction duration.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a 2-halopyridine failing, while other aryl halides work well?

A1: The nitrogen atom of the 2-halopyridine substrate can act as a ligand, coordinating to and poisoning the palladium catalyst.[1] This is the most common and unique challenge for this class of substrates. To overcome this, the use of sterically hindered, electron-rich phosphine ligands is crucial to physically block the pyridine nitrogen from binding to the palladium center.[1]

Q2: I see the formation of a hydrodehalogenated pyridine side product. What causes this and how can I minimize it?

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[6] It can arise from a competing β-hydride elimination pathway from the palladium-amide intermediate.[6] To minimize this, ensure a sufficiently high concentration of the amine nucleophile and consider using a ligand that promotes rapid reductive elimination over β-hydride elimination.

Q3: My starting materials are not fully dissolving in the reaction mixture. What should I do?

A3: Poor solubility of reagents, including the base, can significantly slow down the reaction.[1] Consider switching to a different solvent system. While toluene and dioxane are standard, exploring other solvents may be necessary.[1][5] Gentle heating and vigorous stirring can also improve solubility. In some cases, using a more soluble base, such as an organic base like DBU in combination with an inorganic base, might be an option.[3]

Q4: Can I use an aryl chloride as a coupling partner for my pyridine amination?

A4: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations.[7] Successful coupling with aryl chlorides often requires more specialized, highly active catalyst systems, typically employing very bulky and electron-rich phosphine ligands.[6] Reaction conditions may also need to be more forcing (e.g., higher temperatures, longer reaction times).

Q5: How do I choose the right palladium precatalyst?

A5: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, preformed palladium-ligand complexes (precatalysts) are often more reliable and give more consistent results.[7] These precatalysts ensure the formation of the active catalytic species in a cleaner and more efficient manner. Several generations of precatalysts (e.g., G1, G2, G3, G4) are commercially available, offering varying levels of activity and air stability.[3]

Data and Reaction Parameters

The following tables provide a summary of common reaction parameters and their impact on the Buchwald-Hartwig amination of pyridines.

Table 1: Ligand Selection Guide for Pyridine Substrates

LigandStructureKey FeaturesRecommended For
XPhos
alt text
Sterically demanding, electron-richGeneral use with 2-halopyridines
RuPhos
alt text
Highly active, good for secondary aminesChallenging couplings, secondary amines
BrettPhos
alt text
Very bulky, effective for primary aminesPrimary amines, sterically hindered substrates
Xantphos
alt text
Wide bite angle, can be effective in some casesScreening when other ligands fail

Table 2: Base and Solvent Compatibility

BasepKa of Conjugate AcidCommon SolventsNotes
NaOtBu ~19Toluene, DioxaneStrong base, high reaction rates, but sensitive to some functional groups.[3][4]
LHMDS ~26Toluene, Dioxane, THFStrong base, good for substrates with protic functional groups.[4]
Cs₂CO₃ ~10Toluene, Dioxane, DMFWeaker base, good functional group tolerance, may require higher temperatures.[3]
K₃PO₄ ~12Toluene, DioxaneWeaker base, good functional group tolerance.

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting by Ligand Screening

  • To a dried reaction vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add the halopyridine (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the degassed solvent (e.g., toluene, 0.1 M).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench with water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Buchwald-Hartwig Amination of Pyridine check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert ligand_screen Screen Bulky Ligands (XPhos, RuPhos, BrettPhos) check_inert->ligand_screen If no improvement base_screen Screen Bases (NaOtBu, LHMDS, Cs2CO3) ligand_screen->base_screen If no improvement solvent_screen Screen Solvents (Toluene, Dioxane) base_screen->solvent_screen If no improvement temp_opt Optimize Temperature (80-110 °C) solvent_screen->temp_opt If no improvement success Successful Coupling temp_opt->success Yield Improved fail Persistent Low Yield temp_opt->fail No Improvement

Caption: A systematic workflow for troubleshooting low yields in the Buchwald-Hartwig amination of pyridines.

Catalytic_Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X amide_complex Pd(II) Amide Complex oa_complex->amide_complex + HNR'R'', - HX (Base) amide_complex:e->pd0:s product Ar-NR'R'' amide_complex->product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Impact of base selection on Suzuki-Miyaura coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction efficiency, with a specific focus on the critical role of base selection.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?

A1: The base is essential for the transmetalation step of the catalytic cycle.[1][2] Its main function is to activate the organoboron species (e.g., boronic acid) to form a more nucleophilic organoborate "ate" complex.[3][4] This increased nucleophilicity facilitates the transfer of the organic group from the boron atom to the palladium center.[2][5] An alternative pathway involves the base reacting with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[4]

Q2: How does the choice of base affect the reaction yield and rate?

A2: The selection of the base is a critical parameter that significantly influences the reaction yield, rate, and selectivity.[2][4] The effectiveness of a base is dependent on factors such as its basicity, solubility, and the nature of the cation.[4] Stronger bases can accelerate the reaction but may also lead to undesirable side reactions, while weaker bases might result in sluggish or incomplete conversions.[4] The optimal base is highly substrate-dependent.[4]

Q3: What are the most commonly used bases for Suzuki-Miyaura coupling?

A3: A variety of inorganic and organic bases are used. The most common are inorganic bases such as carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[2] Fluoride bases like KF are also employed.[4] Organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are less common but can be useful for base-sensitive substrates.[4]

Q4: When should I consider using a stronger base like K₃PO₄ or Cs₂CO₃?

A4: Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging substrates.[4][6] K₃PO₄ is particularly useful for coupling nitrogen-containing heterocycles and for reactions involving aryl chlorides.[4][7][8] Cs₂CO₃ frequently provides superior results for sterically hindered substrates, a phenomenon sometimes referred to as the "caesium effect".[4]

Q5: Can the base cause side reactions?

A5: Yes, inappropriate base selection can lead to several side reactions. Strong hydroxides like NaOH and KOH can sometimes lead to side reactions due to their high basicity.[4] A common side reaction is protodeboronation, where the boronic acid is converted back to the corresponding hydrocarbon.[6] This is particularly problematic with electron-deficient boronic acids and can be mitigated by using milder bases like K₃PO₄ or KF under anhydrous conditions.[6][9] Homocoupling, the self-coupling of the boronic acid, can also occur and is often promoted by the presence of oxygen.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a common issue that can often be traced back to the choice of base or other reaction parameters.

Possible Cause & Troubleshooting Steps:

  • Insufficient Base Strength: The base may not be strong enough to facilitate transmetalation efficiently, especially for less reactive substrates like aryl chlorides.

    • Solution: Switch to a stronger base. If you are using Na₂CO₃ or K₂CO₃, consider screening K₃PO₄ or Cs₂CO₃.[6] For sterically hindered substrates, t-BuOK has been shown to be effective.[10]

  • Poor Base Solubility: The base must be sufficiently soluble in the reaction medium to be effective.

    • Solution: Ensure your solvent system is appropriate for the chosen base. For instance, aqueous mixtures are common for carbonate bases.[6] If using an organic solvent, ensure adequate mixing.

  • Protodeboronation: Your boronic acid may be decomposing before it can couple. This is common with electron-deficient or heteroaryl boronic acids.

    • Solution: Use a milder, non-hydroxide base like anhydrous K₃PO₄ or KF.[9] Running the reaction under anhydrous conditions can also help, as water can be a proton source for this side reaction.[6] Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt.[6][7]

  • Catalyst Deactivation: The base can sometimes interact negatively with the catalyst or ligand.

    • Solution: Screen a different class of base. Ensure your reaction is performed under an inert atmosphere, as oxygen can deactivate the palladium catalyst.[6]

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_base Is the base appropriate for the substrate? start->check_base screen_catalyst Screen Catalyst/Ligand System (e.g., Buchwald ligands for aryl chlorides) check_base->screen_catalyst Yes switch_base Switch to a Stronger/Milder Base (e.g., Na₂CO₃ → K₃PO₄ or Cs₂CO₃) check_base->switch_base No optimize_temp Optimize Temperature & Time screen_catalyst->optimize_temp No Improvement success Successful Coupling screen_catalyst->success Improvement optimize_temp->success check_protodeboronation Suspect Protodeboronation? switch_base->check_protodeboronation Still Low Yield switch_base->success Yield Improved check_protodeboronation->screen_catalyst No anhydrous_conditions Use Anhydrous Conditions & Milder Base (KF, K₃PO₄) check_protodeboronation->anhydrous_conditions Yes use_ester Use Boronic Ester (Pinacol, MIDA) anhydrous_conditions->use_ester Still an Issue anhydrous_conditions->success use_ester->success

Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling yields.

Issue 2: Reaction with Sterically Hindered or Electron-Deficient Substrates is Inefficient

Coupling reactions involving di-ortho-substituted aryl halides, bulky boronic acids, or electron-deficient partners like aryl chlorides are notoriously challenging.

Possible Cause & Troubleshooting Steps:

  • Steric Hindrance: Bulky substrates can slow down both the oxidative addition and transmetalation steps.

    • Solution: Employ stronger bases that can promote the reaction despite steric challenges. Cs₂CO₃ and K₃PO₄ are often effective.[4] In some cases, very strong bases like t-BuOK in anhydrous dioxane have proven successful.[10] Pairing the right base with a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands) is crucial.[7]

  • Low Reactivity of Aryl Chlorides: The C-Cl bond is stronger than C-Br or C-I, making oxidative addition more difficult.

    • Solution: A highly active catalyst system is required. This typically involves using bulky, electron-rich ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7] These are often paired with strong bases like K₃PO₄ to facilitate the catalytic cycle.[7][8] Higher reaction temperatures may also be necessary.[7]

Data Presentation: Comparative Performance of Common Bases

The selection of a base is critical and its performance can vary significantly depending on the substrates. The table below summarizes the typical applications and reported yield ranges for common inorganic bases.

BaseCommon SubstratesTypical Yield Range (%)Notes
Na₂CO₃ Aryl bromides, aryl chlorides70-98%A widely used, cost-effective, and efficient base for a broad range of substrates.[4][6][11]
K₂CO₃ Aryl bromides, aryl chlorides, heteroaryl halides60-95%Another common and effective carbonate base, often used in aqueous solvent systems.[4][6]
Cs₂CO₃ Aryl bromides, aryl chlorides, sterically hindered substrates90-99%Often provides superior results, especially for challenging, sterically hindered couplings (the "caesium effect").[4][6]
K₃PO₄ Aryl bromides, aryl chlorides, nitrogen-containing heterocycles, electron-deficient partners85-99%A strong, non-nucleophilic base, particularly effective for difficult couplings and base-sensitive substrates.[4][6][7]
KOH / NaOH Aryl bromides~70-90%Strong bases, but their high basicity and nucleophilicity can sometimes lead to side reactions like ester hydrolysis.[4]
KF Aryl bromides, base-sensitive substratesModerate to HighFluoride ions are believed to play a unique role in activating the boronic acid. Useful in anhydrous conditions to prevent protodeboronation.[4][6]

Experimental Protocols

General Protocol for Base Screening in Suzuki-Miyaura Coupling

This protocol provides a general framework for optimizing the base for a given Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Base (2.0 mmol, 2.0 equiv.) - Screen Na₂CO₃, K₂CO₃, K₃PO₄, etc.

  • Solvent (e.g., Toluene/H₂O 10:1, 11 mL)

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and the selected base.[2]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[2][6]

  • Add the degassed solvent system via syringe.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.[2][7]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).[2]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2][9]

  • Purify the crude product by column chromatography.[2][9]

Experimental Workflow Diagram:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup1 1. Add Reagents: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base setup2 2. Create Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) setup1->setup2 setup3 3. Add Degassed Solvent setup2->setup3 reaction 4. Heat and Stir (e.g., 90-110 °C) setup3->reaction monitoring 5. Monitor Progress (TLC, GC-MS) reaction->monitoring workup1 6. Cool to RT & Quench monitoring->workup1 workup2 7. Extraction with Organic Solvent workup1->workup2 workup3 8. Dry, Filter, Concentrate workup2->workup3 purification 9. Column Chromatography workup3->purification

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathways & Logical Relationships

The Suzuki-Miyaura Catalytic Cycle

The choice of base directly impacts the efficiency of the transmetalation step within this cycle.

suzuki_cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)-X L₂ pd0->pdiil Oxidative Addition (Ar-X) pdiil_r Ar-Pd(II)-R L₂ pdiil->pdiil_r Transmetalation borate R-B(OH)₃⁻ borate->pdiil Transfers 'R' group boronic_acid R-B(OH)₂ boronic_acid->borate Activation base Base (e.g., OH⁻) base->boronic_acid pdiil_r->pd0 Reductive Elimination product Ar-R pdiil_r->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: LC-MS Analysis of 5-Bromo-2-chloro-4-fluoropyridine Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting LC-MS analysis of reaction mixtures containing 5-Bromo-2-chloro-4-fluoropyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation

Q1: What is the best way to prepare my this compound reaction mixture for LC-MS analysis?

A1: Proper sample preparation is crucial for accurate and reproducible results.[1][2]

  • Dilution: Dilute a small aliquot of your reaction mixture in a solvent compatible with your initial mobile phase conditions, typically a mixture of water and an organic solvent like acetonitrile or methanol.[3] The final concentration should be in the range of 1-50 µg/mL to avoid detector saturation and column overload.[4]

  • Quenching: If the reaction is ongoing, it may be necessary to quench it by adding a suitable reagent before dilution.

  • Filtration/Centrifugation: To prevent clogging of the LC system, it is essential to remove any particulate matter.[4] This can be achieved by filtering the diluted sample through a 0.2 µm syringe filter or by centrifuging the sample and carefully transferring the supernatant to an LC vial.[4]

  • Solvent Considerations: Use high-purity, LC-MS grade solvents for all sample preparation steps to minimize background noise and contamination.[5][6]

Chromatography Issues

Q2: I am observing poor peak shape (tailing) for my this compound peak. What could be the cause and how can I fix it?

A2: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, or by issues with the LC system itself.[7][8][9] this compound, being a pyridine derivative, contains a basic nitrogen atom that can interact with acidic residual silanols on the silica-based column packing.[7][9][10]

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate. Using a mobile phase with a low pH (e.g., adding 0.1% formic acid) will protonate the pyridine nitrogen, which can improve peak shape.[4][7]

  • Buffer Addition: Adding a buffer, such as ammonium formate or ammonium acetate, to the mobile phase can help to mask the residual silanol groups on the stationary phase, thereby reducing peak tailing.[7][8][9]

  • Column Overload: Injecting too much sample can lead to peak tailing.[8] Try diluting your sample further and re-injecting.

  • Column Contamination or Degradation: If the peak tailing persists, the column may be contaminated or have a void at the inlet.[5][8] Try flushing the column with a strong solvent or replacing it with a new one.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[6] A stronger sample solvent can cause peak distortion.

Q3: My retention times are shifting between injections. What is causing this?

A3: Retention time shifts can be caused by a variety of factors related to the LC system and mobile phase preparation.[5][11]

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Ensure accurate and consistent mixing of your mobile phase components.[11] Changes in pH can also affect the retention of ionizable compounds.[5]

  • Flow Rate Fluctuation: Fluctuations in pump pressure can indicate a leak in the system, air bubbles in the pump, or failing pump seals, all of which can affect the flow rate and lead to retention time shifts.[5]

  • Column Temperature: Ensure the column oven is maintaining a stable temperature, as temperature fluctuations can impact retention times.[11]

  • Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Mass Spectrometry Issues

Q4: I am not seeing the expected molecular ion for this compound. What should I check?

A4: Several factors can lead to a weak or absent molecular ion signal.

  • Ionization Mode: this compound is a neutral molecule that can be ionized in both positive and negative ion modes. In positive ion mode, you would expect to see the protonated molecule [M+H]⁺. In negative ion mode, you might observe adducts. Experiment with both modes to determine which provides the best signal.

  • Source Parameters: Optimize the ion source parameters, such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature.[12] These parameters are compound-dependent and need to be tuned for your specific analyte.

  • Adduct Formation: The molecule might be forming adducts with components of the mobile phase or contaminants. Common adducts in positive ion mode include sodium [M+Na]⁺ and potassium [M+K]⁺. In negative ion mode, chloride [M+Cl]⁻ adducts can be observed, especially given the presence of a chloro-substituent and the potential for chloride in the sample or mobile phase.[13]

  • In-source Fragmentation: The molecule might be fragmenting in the ion source. Try reducing the fragmentor or cone voltage to minimize this effect.

Q5: I see several unexpected ions in my mass spectrum. What could they be?

A5: Unexpected ions can be due to a variety of sources.

  • Isotopic Pattern: Due to the presence of bromine and chlorine, the molecular ion of this compound will have a characteristic isotopic pattern.[14][15] Look for the expected isotopic distribution to confirm the identity of your compound.

  • Adducts: As mentioned above, adducts with sodium, potassium, or other ions are common in electrospray ionization.[13] These will appear at higher m/z values than the protonated molecule.

  • Contaminants: The unexpected ions could be contaminants from your sample, solvents, or the LC-MS system itself.[12][16] Running a blank injection (injecting only the mobile phase) can help identify system-related contaminants.[3]

  • Byproducts: Your reaction mixture may contain byproducts or unreacted starting materials which will also be detected by the mass spectrometer.

Experimental Protocol: LC-MS Analysis of this compound

This protocol provides a starting point for the analysis. Method optimization will likely be required.

1. Sample Preparation

  • Take 10 µL of the reaction mixture and dilute it to 1 mL with a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortex the sample for 30 seconds to ensure it is homogenous.

  • Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

2. LC-MS System and Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Ionization Mode: ESI Positive

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 325 °C

  • Nebulizer Gas: 35 psi

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 120 V

  • Mass Range: 100-500 m/z

Data Presentation

Table 1: Expected Ions for this compound (C₅H₂BrClFN)

Ion SpeciesCalculated m/zIsotopic Pattern (Relative Abundance)
[M+H]⁺210.9275m/z 210.9 (100%), 212.9 (127%), 214.9 (31%)
[M+Na]⁺232.9095m/z 232.9 (100%), 234.9 (127%), 236.9 (31%)
[M+K]⁺248.8834m/z 248.9 (100%), 250.9 (127%), 252.9 (31%)

Note: The molecular weight of this compound is approximately 210.43 g/mol .[17] The isotopic pattern is complex due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Visualizations

TroubleshootingWorkflow cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions PoorPeakShape Poor Peak Shape (Tailing) SecondaryInteractions Secondary Interactions PoorPeakShape->SecondaryInteractions is caused by ColumnOverload Column Overload PoorPeakShape->ColumnOverload is caused by ColumnContamination Column Contamination PoorPeakShape->ColumnContamination is caused by RetentionTimeShift Retention Time Shift MobilePhaseIssue Mobile Phase Inconsistency RetentionTimeShift->MobilePhaseIssue is caused by FlowRateIssue Flow Rate Fluctuation RetentionTimeShift->FlowRateIssue is caused by NoSignal No/Low Signal IonizationIssue Poor Ionization NoSignal->IonizationIssue is caused by ExtraPeaks Unexpected Peaks Adducts Adduct Formation ExtraPeaks->Adducts is caused by Contaminants Contaminants/Byproducts ExtraPeaks->Contaminants is caused by AdjustpH Adjust Mobile Phase pH/ Add Buffer SecondaryInteractions->AdjustpH is solved by DiluteSample Dilute Sample ColumnOverload->DiluteSample is solved by CleanColumn Clean/Replace Column ColumnContamination->CleanColumn is solved by RemakeMobilePhase Remake Mobile Phase MobilePhaseIssue->RemakeMobilePhase is solved by CheckSystem Check for Leaks/Bubbles FlowRateIssue->CheckSystem is solved by OptimizeSource Optimize Source Parameters IonizationIssue->OptimizeSource is solved by CheckMasses Check for Adduct Masses Adducts->CheckMasses is identified by RunBlank Run Blank Injection Contaminants->RunBlank is identified by

Caption: A logical workflow for troubleshooting common LC-MS issues.

ExperimentalWorkflow SamplePrep Sample Preparation (Dilution & Filtration) Injection Injection into LC System SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalysis Mass Analysis (Q-TOF) Ionization->MassAnalysis DataProcessing Data Processing & Interpretation MassAnalysis->DataProcessing

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-fluoropyridine and 2,5-dibromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Halogenated pyridines are indispensable building blocks, offering versatile handles for the construction of complex molecular architectures through various cross-coupling reactions. This guide provides an objective, data-driven comparison of the reactivity of two key intermediates: 5-Bromo-2-chloro-4-fluoropyridine and 2,5-dibromopyridine . Understanding their distinct reactivity profiles is crucial for designing efficient and selective synthetic routes.

Overview of Reactivity

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the carbon-halogen (C-X) bond and the electronic environment of the pyridine ring, which is influenced by the position of the halogen and other substituents.

General Reactivity Trends:

  • Carbon-Halogen Bond Strength: The oxidative addition of a palladium(0) catalyst to the C-X bond is often the rate-determining step in many cross-coupling catalytic cycles. The bond strength follows the order C-F > C-Cl > C-Br > C-I. Consequently, the reactivity of the halogen in these reactions is the inverse: I > Br > Cl >> F.

  • Position on the Pyridine Ring: The pyridine ring is electron-deficient, and the positions on the ring exhibit different levels of electrophilicity. For palladium-catalyzed cross-coupling reactions, the general order of reactivity for the halogenated positions is 4 > 2 > 3 > 5. However, electronic effects from other substituents can significantly influence this trend.

Based on these principles, we can predict the general reactivity patterns for our two compounds of interest.

  • This compound: This molecule presents three different halogens. The C-Br bond at the 5-position is expected to be the most reactive site for cross-coupling reactions, followed by the C-Cl bond at the 2-position. The C-F bond at the 4-position is generally considered inert under typical palladium-catalyzed conditions. The electron-withdrawing nature of the fluorine at C4 and the chlorine at C2 will influence the overall electron density of the pyridine ring.

  • 2,5-dibromopyridine: This compound has two bromine atoms at the 2- and 5-positions. Based on the positional reactivity, the C2-Br bond is generally more susceptible to oxidative addition than the C5-Br bond. This allows for regioselective mono-functionalization at the 2-position under carefully controlled conditions.

The following sections provide a detailed comparison of these two compounds in key cross-coupling reactions, supported by experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron species and an organic halide.

Data Presentation: Suzuki-Miyaura Coupling

CompoundPosition of ReactionArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,5-dibromopyridine C2Phenylboronic acidPd(OAc)₂ / PPh₃K₃PO₄Toluene/H₂O1001285Analogous to similar reactions
2,5-dibromopyridine C24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O901692Analogous to similar reactions
This compound C5Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~80-90 (Predicted)Based on reactivity of 5-bromo-2-chloropyrimidine
This compound C53-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF1008~85-95 (Predicted)Based on reactivity of similar halopyridines

*Note: Specific experimental data for this compound is limited in publicly available literature. The presented data is an educated prediction based on the well-established reactivity of the C-Br bond over the C-Cl bond in similar heterocyclic systems.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-dibromopyridine

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,5-dibromopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and triphenylphosphine (PPh₃, 8 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the mixture to 100°C and stir for 12 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Data Presentation: Buchwald-Hartwig Amination

CompoundPosition of ReactionAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,5-dibromopyridine C2MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1001888Analogous to similar reactions
2,5-dibromopyridine C2AnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1102475Analogous to similar reactions
This compound C5PiperidinePd₂(dba)₃ / XantphosNaOtBuToluene10016~80-90 (Predicted)Based on reactivity of 5-bromo-2-chloropyrimidines
This compound C5n-ButylaminePd(OAc)₂ / RuPhosK₃PO₄t-Amyl alcohol11020~75-85 (Predicted)Based on reactivity of similar halopyridines

*Note: Specific experimental data for this compound is limited. The data is predicted based on the known chemoselectivity of the C-Br bond in related systems.

Experimental Protocol: Buchwald-Hartwig Amination of 2,5-dibromopyridine

  • Reaction Setup: In a glovebox, charge a Schlenk tube with palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.). Add 2,5-dibromopyridine (1.0 equiv.).

  • Reagent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 100°C with vigorous stirring for 18-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizing Reactivity and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 This compound cluster_1 2,5-dibromopyridine a C5-Br reactivity Reactivity in Pd Cross-Coupling a->reactivity High b C2-Cl b->reactivity Moderate c C4-F c->reactivity Very Low d C2-Br d->reactivity High e C5-Br e->reactivity Moderate

Caption: Comparative reactivity of halogenated positions.

G start Start setup Reaction Setup: - Halopyridine - Coupling Partner - Base start->setup catalyst Catalyst Addition: - Pd Precursor - Ligand setup->catalyst inert Inert Atmosphere: - Evacuate & Backfill with Ar/N₂ catalyst->inert solvent Solvent Addition: - Degassed Solvent inert->solvent reaction Reaction: - Heat & Stir - Monitor (TLC/LC-MS) solvent->reaction workup Work-up: - Quench - Extract reaction->workup purify Purification: - Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling.

G cluster_0 Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) adaptor Adaptor Proteins (e.g., Grb2, Sos) receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, etc. erk->proliferation inhibitor Kinase Inhibitor (Synthesized from Halopyridine Intermediate) inhibitor->mek

Caption: Simplified kinase signaling pathway.

Conclusion

Both This compound and 2,5-dibromopyridine are valuable precursors in organic synthesis. The choice between them depends on the desired synthetic strategy.

  • 2,5-dibromopyridine is ideal for sequential functionalization, with the C2 position being more reactive, allowing for selective mono-arylation or -amination. Subsequent reaction at the C5 position can then be performed under more forcing conditions.

  • This compound offers a higher degree of chemoselectivity. The C-Br bond at the 5-position can be selectively functionalized in the presence of the C-Cl and C-F bonds. This allows for the introduction of a wide range of substituents at this position, while leaving the C2-chloro group available for subsequent transformations, such as nucleophilic aromatic substitution or a second, more challenging cross-coupling reaction. The C4-fluoro group is likely to remain intact and can be a desirable feature in the final molecule for its potential to modulate physicochemical and biological properties.

For drug development professionals, the ability to selectively functionalize a molecule in a stepwise manner is crucial for building molecular complexity and exploring structure-activity relationships. The predictable reactivity of these halopyridines makes them powerful tools in the synthesis of novel therapeutic agents, including kinase inhibitors.

Reactivity Face-Off: Bromo vs. Chloro Substituents in Pyridine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the construction of novel pharmaceuticals and functional materials, halogenated pyridines serve as indispensable building blocks. The choice between a bromo or a chloro substituent on the pyridine ring is a critical decision that profoundly impacts reaction efficiency, cost, and the overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of bromo- and chloropyridines in common palladium-catalyzed cross-coupling reactions, offering valuable insights for synthetic chemists.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between bromopyridines and chloropyridines in palladium-catalyzed cross-coupling reactions lies in the strength of the carbon-halogen (C-X) bond. The rate-determining step in these reactions is typically the oxidative addition of the C-X bond to the palladium(0) catalyst.[1] A weaker C-X bond facilitates a faster oxidative addition, leading to higher reactivity.

The bond dissociation energies (BDE) for C-Cl and C-Br bonds are approximately 339 kJ/mol and 276 kJ/mol, respectively.[1] This significant difference renders the C-Br bond weaker and more susceptible to cleavage by the palladium catalyst.[1][2] Consequently, bromopyridines are generally more reactive than their chloro counterparts, often enabling the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1][3]

Performance in Key Cross-Coupling Reactions

The enhanced reactivity of bromopyridines is a consistent theme across various widely used palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between a halide and an organoboron compound, clearly illustrates the reactivity difference. Bromopyridines typically provide higher yields under milder conditions compared to chloropyridines, which often necessitate more forcing conditions to achieve comparable results.[2][3]

Buchwald-Hartwig Amination

In the formation of carbon-nitrogen bonds via Buchwald-Hartwig amination, bromopyridines again exhibit superior reactivity.[3] While specialized ligands and conditions have been developed to enable the amination of chloropyridines, these reactions are often more challenging.[1]

Sonogashira Coupling

The Sonogashira coupling, which joins terminal alkynes with organic halides, also demonstrates the higher reactivity of bromopyridines.[3] Achieving efficient coupling with chloropyridines can be more demanding, requiring specific catalyst systems and conditions.[3]

Quantitative Data Summary

The following table summarizes representative data from the literature, illustrating the general reactivity trends in palladium-catalyzed cross-coupling reactions. It is important to note that reaction conditions are not always identical, and yields are highly dependent on the specific substrates, catalyst system, and reaction parameters.[3]

Reaction TypeHalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
Suzuki-Miyaura 2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80 / 12~95[1] (Generalized)
Suzuki-Miyaura 2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100 / 24~90[1] (Generalized)
Buchwald-Hartwig 2-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene80 / 8~92[3] (Analogous)
Buchwald-Hartwig 2-ChloropyridineAnilinePd₂(dba)₃ / XPhosK₃PO₄Dioxane110 / 18~88[3] (Analogous)
Sonogashira 3-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60 / 6~94[4] (Analogous)
Sonogashira 3-ChloropyridinePhenylacetylenePd(OAc)₂ / XantphosCs₂CO₃Dioxane120 / 24~85[3] (Analogous)

Experimental Protocols

Below are generalized experimental protocols for key palladium-catalyzed cross-coupling reactions that can be adapted to compare the reactivity of bromo- and chloropyridines.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel, add the halopyridine (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., Toluene/H₂O mixture) are then added. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction tube is charged with the halopyridine (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., BINAP or XPhos, 2-4 mol%). The tube is sealed, and degassed solvent (e.g., toluene or dioxane) is added. The reaction mixture is then heated to the appropriate temperature (e.g., 80-120 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired aminopyridine.

General Procedure for Sonogashira Coupling

A mixture of the halopyridine (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) is taken in a Schlenk tube. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N) are added. The reaction mixture is stirred at the specified temperature (e.g., room temperature to 100 °C) until completion. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[4][6]

Mechanistic Considerations and Visualization

The core of the reactivity difference is visualized in the catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition step is more facile for bromopyridines due to the weaker C-Br bond.

G cluster_main General Palladium Cross-Coupling Cycle cluster_reactivity Reactivity Comparison (Oxidative Addition) Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L_n)-X (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (e.g., with R-B(OH)₂) Ar-Pd(II)-X->Transmetalation R-M Ar-Pd(II)-R Ar-Pd(II)(L_n)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R Bromo Bromopyridine (Ar-Br) - Weaker C-Br bond - Faster Oxidative Addition - Milder Conditions Bromo->Oxidative_Addition More Favorable Chloro Chloropyridine (Ar-Cl) - Stronger C-Cl bond - Slower Oxidative Addition - Harsher Conditions Chloro->Oxidative_Addition Less Favorable

References

A Comparative Guide to the Advantages of 5-Bromo-2-chloro-4-fluoropyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical factor that dictates the efficiency and success of a synthetic route. Halogenated pyridines are a cornerstone of medicinal chemistry, offering versatile scaffolds for constructing complex, biologically active molecules. Among these, 5-Bromo-2-chloro-4-fluoropyridine stands out as a particularly advantageous intermediate. Its unique arrangement of three different halogen atoms provides a powerful platform for controlled, sequential functionalization, enabling the efficient synthesis of diverse molecular architectures.

This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data and detailed protocols for key transformations. We will explore how its distinct reactivity profile offers a significant advantage in palladium-catalyzed cross-coupling reactions, a foundational tool in modern drug discovery.

The Core Advantage: Chemoselective Functionalization

The primary advantage of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst. The energy required to cleave this bond is a key factor, with weaker bonds leading to faster reactions under milder conditions.[1] The established trend for carbon-halogen bond dissociation energies results in a clear reactivity hierarchy: C-I > C-Br > C-Cl > C-F.[1][2]

This inherent difference is the foundation of chemoselectivity when using this compound. The C5-Bromo bond is significantly more reactive than the C2-Chloro bond, allowing for selective coupling reactions at the 5-position while leaving the chloro and fluoro substituents untouched for subsequent transformations.[3][4] The C-F bond is generally inert under these conditions, but the fluorine atom itself can be a desirable feature in the final molecule, often enhancing metabolic stability or binding affinity.

G cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling cluster_position Positional Reactivity on the Pyridine Ring C-Br C-Br C-Cl C-Cl C-Br->C-Cl Decreasing Reactivity C-F C-F C-Cl->C-F Decreasing Reactivity Position 5 (Bromo) Position 5 (Bromo) Position 2 (Chloro) Position 2 (Chloro) Position 5 (Bromo)->Position 2 (Chloro) Preferred Site for Initial Coupling

Caption: Logical relationship of halogen reactivity for selective synthesis.

Performance Comparison in Cross-Coupling Reactions

The superior reactivity of the carbon-bromine bond makes this compound a more efficient substrate in common cross-coupling reactions compared to its chlorinated analogs. This often translates to milder reaction conditions, shorter reaction times, and higher yields.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. When comparing a bromo-substituted pyridine with a chloro-substituted one, the bromo derivative consistently demonstrates higher reactivity, requiring less demanding conditions.[2][5]

ParameterThis compound2,4-Dichloro-5-methylpyridine (Analog)Rationale
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄)Often requires more active, bulky phosphine ligands (e.g., XPhos, SPhos)The stronger C-Cl bond requires a more electron-rich and sterically demanding ligand to facilitate oxidative addition.[6]
Reaction Temp. Moderate (e.g., 80-90 °C)[4]Higher (e.g., 100-120 °C)[5][6]More thermal energy is needed to overcome the higher activation energy of C-Cl bond cleavage.[5]
Reaction Time Generally shorter[5]Generally longer[5]The catalytic cycle is faster with the more reactive bromo-substrate.[5]
Expected Yield Good to ExcellentFair to GoodThe higher reactivity of the bromo-intermediate typically leads to more efficient conversion.[5]

Table 1: Comparison of typical reaction parameters for Suzuki-Miyaura coupling. Data is representative and based on established chemical principles.[4][5][6]

Buchwald-Hartwig Amination & Sonogashira Coupling

Similar advantages are observed in other critical transformations. The Buchwald-Hartwig amination (C-N bond formation) and Sonogashira coupling (C-C bond formation with alkynes) also proceed more readily with the bromo-substituted position.[3][7] This allows for a robust and reliable initial functionalization at the C5 position.

Coupling ReactionCatalyst/Ligand SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O80-100[4]
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBu or Cs₂CO₃Toluene or Dioxane80-110[3][8]
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTHF or DMFRoom Temp to 80[6][9]

Table 2: Representative conditions for selective cross-coupling at the C5-Bromo position of this compound.

Experimental Protocols

The following protocols are generalized procedures for the selective functionalization of this compound at the C5 position. Optimization may be required for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol describes the coupling of an arylboronic acid at the C5-position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[8]

  • Add the degassed 1,4-dioxane/water solvent system via syringe.[8]

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination

This protocol details the C-N bond formation with a primary or secondary amine at the C5-position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous, degassed Toluene

  • Oven-dried Schlenk flask and inert gas supply

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (Pd₂(dba)₃), the phosphine ligand (XPhos), and the base (NaOtBu).[3][8]

  • Seal the flask, then evacuate and backfill with an inert gas three times.[3]

  • Under a positive pressure of inert gas, add this compound and the amine.[8]

  • Add the anhydrous, degassed toluene via syringe.[8]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.[3]

  • Once complete, cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).[8]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography.

Caption: General experimental workflow for cross-coupling reactions.

Application in Drug Discovery

The 2-aminopyridine scaffold, readily accessible from intermediates like this compound, is a privileged structure in medicinal chemistry. It is a key component in numerous kinase inhibitors, where the amino group often forms critical hydrogen bond interactions within the ATP-binding pocket of the target enzyme.[5] The ability to selectively and sequentially introduce diverse functionality onto this scaffold is paramount for generating compound libraries to explore structure-activity relationships (SAR).

G Receptor Growth Factor Receptor KinaseA Kinase A (e.g., Src) Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Transcription Transcription Factor KinaseB->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Kinase Inhibitor (Synthesized from 5-Br-2-Cl-4-F-Pyridine) Inhibitor->KinaseA

Caption: A hypothetical kinase signaling pathway inhibited by a drug candidate.

Conclusion

This compound offers significant advantages as a synthetic intermediate, primarily due to the predictable and exploitable reactivity difference between its C-Br and C-Cl bonds. This inherent chemoselectivity allows for reliable, regioselective functionalization at the C5-position under relatively mild conditions, making it superior to many chlorinated analogs. While cost and availability are always practical considerations, the efficiency, versatility, and milder conditions afforded by this building block make it an invaluable tool for researchers in the rapid development of novel and complex molecules for the pharmaceutical and agrochemical industries.

References

Efficacy of different palladium catalysts for pyridine coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Palladium Catalysts for Pyridine Coupling Reactions

For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized pyridine derivatives is a critical task. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high precision. This guide provides an objective comparison of the performance of various palladium catalysts in three key pyridine coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling a pyridine halide or triflate with a boronic acid or ester. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and, in the case of di-substituted pyridines, controlling selectivity.

Catalyst Performance in Suzuki-Miyaura Coupling of Dihalopyridines

The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of dihalopyridines, highlighting the conditions required to achieve mono- or di-arylation.

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Di-arylatedGood to Better[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Mono-arylatedHigh[1]
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh[1]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective[1]
Pd(PEPPSI)(IPr)IPrNaOAc, Na₂CO₃PEG40060-100~24C4-selective-[2]
Experimental Protocol: Mono-arylation of 2,6-Dibromopyridine

This protocol is adapted from procedures favoring mono-substitution.[1]

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., P(t-Bu)₃, 4.5 mol%)

  • Base (e.g., KF, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,6-dibromopyridine and the arylboronic acid in the solvent.

  • Degas the solution by bubbling with an inert gas for 20-30 minutes.

  • Add the base, ligand, and palladium catalyst to the reaction mixture under a counterflow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides. This reaction has broad applicability in the synthesis of pharmaceuticals and other fine chemicals.[3]

Catalyst Performance in Buchwald-Hartwig Amination of Halopyridines

The following table summarizes the performance of a palladium catalyst system in the Buchwald-Hartwig coupling of deactivated aminothiophenecarboxylates with substituted halopyridines.

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)SubstrateProduct Yield (%)Reference
Pd(OAc)₂XantphosCs₂CO₃Toluene110182,6-dichloropyridine85 (diaminated)[4]
Pd(OAc)₂XantphosCs₂CO₃Toluene110182,6-dibromopyridine95 (diaminated)[4]
Pd(OAc)₂XantphosCs₂CO₃Toluene110182,6-diiodopyridine98 (diaminated)[4]
Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the palladium-catalyzed amination of an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To a glovebox or Schlenk line, add the aryl halide, amine, base, palladium precatalyst, and ligand to a dry reaction vessel.

  • Add the degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction's progress.

  • Upon completion, cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-X->Amine_Coordination Ar-Pd(II)-X(R2NH) Ar-Pd(II)-X(R2NH) Amine_Coordination->Ar-Pd(II)-X(R2NH) Deprotonation Deprotonation (Base) Ar-Pd(II)-X(R2NH)->Deprotonation Ar-Pd(II)-NR2 Ar-Pd(II)-NR2 Deprotonation->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-NR2

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[5]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, and is a valuable tool for the synthesis of substituted alkynes.

Catalyst Performance in Sonogashira Coupling of 2-Amino-3-Bromopyridines

The following table presents the optimized conditions and yields for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes.[6]

Catalyst / PrecursorLigandAdditiveBaseSolventTemp. (°C)Time (h)AlkyneProduct Yield (%)
Pd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF1003Phenylacetylene96
Pd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF10034-Methylphenylacetylene95
Pd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF10034-Methoxyphenylacetylene94
Pd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF10031-Hexyne83
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-Bromopyridine

This protocol is based on the optimized conditions for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[6]

Materials:

  • 2-Amino-3-bromopyridine (1.0 equiv, 0.5 mmol)

  • Terminal alkyne (1.2 equiv, 0.6 mmol)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • PPh₃ (5.0 mol%)

  • CuI (5.0 mol%)

  • Et₃N (1 mL)

  • DMF (2.0 mL)

Procedure:

  • Under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a 10 mL round-bottomed flask.

  • Add DMF and stir for 30 minutes.

  • Add 2-amino-3-bromopyridine and the terminal alkyne.

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction and purify by column chromatography to obtain the desired product.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Alkyne Ar-Pd(II)-Alkyne Transmetalation->Ar-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Alkyne Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination (Base, R-C≡CH) Cu(I)X->Alkyne_Coordination Cu(I)-Alkyne Cu(I)-Alkyne Alkyne_Coordination->Cu(I)-Alkyne Cu(I)-Alkyne->Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.[7]

References

A Comparative Guide to the Reaction Kinetics of Halogenated Pyridine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated pyridines is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The choice of coupling methodology is critical, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the reaction kinetics and performance of several key palladium-catalyzed cross-coupling reactions for the functionalization of halogenated pyridines, supported by experimental data and detailed protocols.

Overview of Halogenated Pyridine Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on a pyridine core. The primary reactions covered in this guide are:

  • Suzuki-Miyaura Coupling: Couples a halogenated pyridine with an organoboron reagent.

  • Negishi Coupling: Involves the reaction of a halogenated pyridine with an organozinc reagent.

  • Sonogashira Coupling: Forms a C-C bond between a halogenated pyridine and a terminal alkyne.

  • Stille Coupling: Utilizes an organotin reagent to couple with a halogenated pyridine.

  • Buchwald-Hartwig Amination: Creates a C-N bond by reacting a halogenated pyridine with an amine.

The reactivity of the halogenated pyridine is a critical factor in these reactions and is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The established trend for C-X BDE is C-Cl > C-Br > C-I.[1] Consequently, the general reactivity order for halogenated pyridines in oxidative addition, often the rate-determining step, is I > Br > Cl.[2] This difference in reactivity allows for selective couplings on poly-halogenated pyridines.

Comparative Analysis of Reaction Performance

While direct quantitative comparisons of kinetic parameters across different named coupling reactions for the same substrate are scarce in the literature, a comparative analysis of reaction conditions and yields provides valuable insights into their relative efficiencies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely used due to the stability and commercial availability of boronic acids. The choice of catalyst and ligand is crucial, especially for less reactive chloropyridines.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 2-Chloropyridine-3-boronic Acid with Phenylboronic Acid [3]

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>901-2

Note: Yields are representative and can vary based on specific substrates and conditions.

Comparative Reactivity of 2-Bromo- vs. 2-Chloropyridines

The difference in C-X bond strength between bromine and chlorine leads to significant variations in reactivity, often necessitating different catalytic systems and reaction conditions.

Table 2: Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid [1]

SubstrateCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O90 / 12~95
2-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane110 / 12~92

Table 3: Buchwald-Hartwig Amination of 2-Halopyridines with Morpholine [1]

SubstrateCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePd₂(dba)₃ / BINAPNaOtBuToluene100 / 8~98
2-ChloropyridinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH110 / 18~90

Table 4: Sonogashira Coupling of 2-Halopyridines with Phenylacetylene [1]

SubstrateCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePdCl₂(PPh₃)₂ / CuIEt₃NTHF65 / 6~94
2-ChloropyridinePd(OAc)₂ / SPhos / CuIK₂CO₃1,4-Dioxane100 / 16~85

Kinetic Data for Specific Coupling Reactions

While a direct comparative kinetic study is lacking, kinetic data for individual reaction types highlights key factors influencing reaction rates.

Sonogashira Coupling

For the Sonogashira coupling of various aryl halides, activation enthalpies (ΔH‡) and entropies (ΔS‡) have been determined, showcasing the effect of the halogen.

Table 5: Activation Parameters for Sonogashira Coupling of ArX

Aryl Halide (ArX)ΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)
ArI48-62-71 to -39
ArBr54-82-55 to 11
ArCl95-144-6 to 100

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results.

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyridine

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Halogenated pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the halogenated pyridine, arylboronic acid, and base.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Kinetic Monitoring of a Cross-Coupling Reaction by GC-MS

This protocol provides a general method for acquiring kinetic data.

Materials:

  • Reactants and catalyst system as per the specific coupling reaction.

  • Internal standard (e.g., dodecane, not reactive under the reaction conditions).

  • Anhydrous and degassed solvent.

  • Autosampler vials for GC-MS.

Procedure:

  • Set up the reaction in a temperature-controlled reactor under an inert atmosphere.

  • At time t=0, add the catalyst to initiate the reaction.

  • At specified time intervals, withdraw an aliquot of the reaction mixture using a syringe and immediately quench it in a vial containing a known amount of internal standard and a suitable solvent (e.g., cold diethyl ether).

  • Inject the quenched samples into the GC-MS for analysis.

  • Quantify the concentration of reactants and products by integrating the peak areas relative to the internal standard.

  • Construct concentration versus time profiles for all relevant species.

  • Determine the reaction order and rate constants from the kinetic data.

Visualizations

Diagrams illustrating the catalytic cycles and experimental workflows can aid in understanding the complex processes involved in halogenated pyridine coupling.

Catalytic_Cycle_Suzuki Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Ar'-B(OR)2 Base Pd(II)Ar_Ar Ar-Pd(II)(Ar')L2 Transmetalation->Pd(II)Ar_Ar Reductive_Elimination Reductive_Elimination Pd(II)Ar_Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Reactants Weigh Reactants (Halopyridine, Coupling Partner, Base) Catalyst Add Catalyst System Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Halogen_Reactivity reactivity C-I C-Br C-Cl rate Fastest Intermediate Slowest reactivity:f0->rate:f0 Lower BDE reactivity:f1->rate:f1 reactivity:f2->rate:f2 Higher BDE title General Reactivity Trend of Halopyridines in Oxidative Addition

References

A Researcher's Guide to Purity Assessment of Synthesized Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized pyridine compounds is a critical step that underpins the reliability of biological, chemical, and pharmaceutical data. This guide provides an objective comparison of common analytical techniques for purity determination, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Comparison of Key Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the pyridine compound, the nature of expected impurities, and the required level of accuracy. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for its high resolution and sensitivity.[1] However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Elemental Analysis, and Melting Point Analysis offer orthogonal approaches to provide a comprehensive purity profile.

TechniquePrincipleTypical Purity Assay (%)AdvantagesLimitations
HPLC Separation based on differential partitioning of analytes between a stationary and mobile phase.≥ 99.5%[2]High resolution, sensitivity, and specificity for a wide range of pyridine derivatives.[1][3]Requires method development; may not be suitable for volatile compounds.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.≥ 99.5%[4]Excellent for volatile and thermally stable pyridines; provides structural information of impurities.[5][6]Not suitable for non-volatile or thermally labile compounds.
qNMR Quantitative determination based on the integration of NMR signals relative to an internal standard.≥ 99.6%[2]Provides both structural and quantitative information; non-destructive.[7][8]Lower sensitivity compared to chromatographic methods; requires a pure internal standard.
Elemental Analysis Determines the percentage composition of carbon, hydrogen, nitrogen, and other elements.Deviation within ±0.4% of theoretical values.[9][10]Provides fundamental information about the elemental composition, confirming the empirical formula.[9]Does not distinguish between isomers or identify impurities directly.[11]
Melting Point The temperature range over which a solid melts.A sharp melting range (1-2°C) indicates high purity.[12][13]Simple, rapid, and inexpensive preliminary assessment of purity for solid compounds.[14][15]Only applicable to solid compounds; susceptible to subjective interpretation.[16]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific properties of the synthesized pyridine compound.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for the purity analysis of a synthesized pyridine derivative.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[3]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). The specific gradient will depend on the analyte.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[17]

  • Column Temperature: 25 °C.[3]

  • Detection: DAD at a wavelength of maximum absorbance for the pyridine compound (e.g., 220 nm).[3]

Sample Preparation:

  • Accurately weigh and dissolve a small amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.[17]

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

HPLC Purity Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the purity assessment of volatile and thermally stable pyridine compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[18]

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane column or equivalent.[5]

  • Injector Temperature: 250 °C.[18]

  • Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, ramp at 3 °C/minute to 150 °C, then ramp at 20 °C/minute to 250 °C and hold for 3 minutes.[18]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/minute.[18]

  • Injection Mode: Splitless.[18]

  • MS Transfer Line Temperature: 240 °C.[18]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Scan Range: 50-200 amu.[18]

Sample Preparation:

  • Prepare a dilute solution of the synthesized compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is used to confirm the identity of the compound, and the mass spectra of minor peaks can help identify impurities.[5]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze tic Generate TIC analyze->tic ms_spectra Analyze Mass Spectra analyze->ms_spectra integrate Integrate Peak Areas tic->integrate calculate Calculate % Purity integrate->calculate

GC-MS Purity Analysis Workflow

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol describes the use of ¹H NMR for the quantitative purity assessment of a synthesized pyridine compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).[19]

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized pyridine compound.

  • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic anhydride). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.[2]

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).[2]

NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the protons of interest) to ensure full relaxation of all signals.

Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity (in % w/w) using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

    • P_IS = Purity of the Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire integrate Integrate Analyte & IS Signals acquire->integrate calculate Calculate Purity (w/w %) integrate->calculate

qNMR Purity Analysis Workflow

Concluding Remarks

A multi-technique approach is often the most robust strategy for the comprehensive purity assessment of synthesized pyridine compounds. While HPLC and GC-MS provide excellent separation and sensitivity for detecting impurities, qNMR offers an orthogonal method for absolute quantification and structural confirmation. Simpler techniques like melting point analysis can serve as a rapid initial check for solid compounds. The selection of the appropriate analytical methods, coupled with rigorous experimental execution and data interpretation, is paramount for ensuring the quality and reliability of research and development outcomes in the chemical and pharmaceutical sciences.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Bromo-2-chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 5-Bromo-2-chloro-4-fluoropyridine are critical to ensuring personnel safety and environmental protection. This guide provides a procedural framework for its handling and disposal, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be handled as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and respiratory irritation.[1][2][3][4] Adherence to strict PPE protocols is mandatory.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact, which may be harmful.
Body Protection A lab coat, long pants, and closed-toe shoes.To prevent accidental skin exposure.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of potentially harmful dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste from collection to final disposal.[5] Under no circumstances should it be disposed of down the drain or in regular trash.[6]

1. Waste Collection:

  • Dedicated Container: Collect all waste containing this compound in a designated, compatible, and clearly labeled waste container.[4]

  • Solid Waste: Contaminated disposables such as gloves, weighing paper, and pipette tips should be placed in a sealed bag before being deposited into the designated solid hazardous waste container.

  • Liquid Waste: Unused or waste solutions of the compound should be collected in a dedicated "Halogenated Organic Waste" container. Do not mix with non-halogenated solvents.[4]

2. Container Labeling:

  • The waste container must be labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," and its CAS number, "1211580-49-2," must be clearly written.

  • Include the contact information of the principal investigator or responsible party.

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area.

  • Use secondary containment to prevent spills.

  • Keep waste containers tightly closed when not in use.[4]

4. Final Disposal:

  • The final disposal must be conducted by a licensed and approved hazardous waste disposal company.[1][3][7][8]

  • The recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful emissions.[5]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and the laboratory supervisor.

  • Ensure Ventilation: Work within a chemical fume hood if possible, or ensure the area is well-ventilated.[4]

  • Contain the Spill:

    • For solid spills, carefully sweep or vacuum the material into a sealed container for disposal. Avoid creating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[4]

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in Fume Hood PPE->WorkArea Handle Chemical CollectWaste Collect Waste in Designated Container WorkArea->CollectWaste Generate Waste LabelContainer Label Container: 'Hazardous Waste' Full Chemical Name & CAS CollectWaste->LabelContainer StoreWaste Store in Secure Area with Secondary Containment LabelContainer->StoreWaste ArrangePickup Arrange Pickup by Licensed Waste Disposal Company StoreWaste->ArrangePickup Scheduled Pickup Incineration High-Temperature Incineration ArrangePickup->Incineration

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Guide for 5-Bromo-2-chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-4-fluoropyridine.

Quantitative Data Summary

The following table summarizes the available physical and chemical properties of this compound and its isomers.

PropertyValueSource
For this compound
CAS Number1211580-49-2[2][3]
Molecular FormulaC₅H₂BrClFN[2]
Molecular Weight210.43 g/mol
For 3-Bromo-2-chloro-5-fluoropyridine (Isomer)
CAS Number884494-36-4[4]
Boiling Point202.6 °C at 760 mmHg[4]
Density1.829 g/cm³[4]
Flash Point76.3 °C[4]
For 5-Bromo-4-chloro-2-fluoropyridine (Isomer)
CAS Number1184920-15-7[5]
Boiling Point209.7 ± 35.0 °C (Predicted)[5]
Density1.829 ± 0.06 g/cm³ (Predicted)[5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure when handling this compound. The following table outlines the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing.[6][7]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for incidental contact.[8][9] Inspect gloves before use and change them immediately upon contamination. For extended contact or immersion, consider heavier-duty gloves and consult the manufacturer's resistance guide. Double gloving is recommended for high-risk tasks.[10]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.[9] Clothing worn underneath should be made of natural fibers like cotton.
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required. Perforated shoes, sandals, and open-toed footwear are not permitted.[7]
Respiratory Protection RespiratorWork should be conducted in a certified chemical fume hood.[11] If engineering controls are not sufficient or if there is a risk of generating dust or aerosols, a respirator may be required.[9] Consult your institution's EHS for respirator program requirements.

Operational and Disposal Plans

Strict adherence to the following operational and disposal procedures is crucial for ensuring laboratory safety and environmental compliance.

Experimental Protocol: Safe Handling

1. Preparation:

  • Ensure a chemical fume hood is functioning correctly before starting work.[11]

  • Verify that a safety shower and eyewash station are accessible.[1]

  • The work area should be clean and free of clutter.

  • Inspect all PPE for integrity before use.

2. Handling:

  • All handling of this compound should be performed within a chemical fume hood to minimize inhalation exposure.[8]

  • Avoid direct contact with skin and eyes.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Keep the container tightly closed when not in use.[6][12]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[6][12]

  • Decontaminate the work surface and any equipment used.

  • Properly remove and dispose of contaminated PPE as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, and absorbent materials, in a dedicated, clearly labeled, and sealable hazardous waste container.[13]

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and labeled container for halogenated organic waste. Do not mix with non-halogenated waste.[13]

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[13]

  • Include the name and contact information of the principal investigator.

3. Storage and Disposal:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[8][12]

  • Use secondary containment to prevent spills.[13]

  • Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[6][13] The recommended disposal method for halogenated organic compounds is incineration in a permitted hazardous waste incinerator.[13]

Visualizations

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Function prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Contact & Dust handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Decontaminate Area handle3->post1 post2 Wash Hands post1->post2 post3 Dispose of Contaminated PPE post2->post3 disp1 Segregate Waste (Solid & Liquid) post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Secure Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

PPE Selection Logic

cluster_risk Risk Assessment cluster_ppe Personal Protective Equipment risk Assess Task Hazard (e.g., Splash, Dust) base_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes risk->base_ppe All Operations splash_ppe Add Face Shield risk->splash_ppe Splash Potential dust_ppe Consider Respirator risk->dust_ppe Dust/Aerosol Potential

Caption: Logic for selecting appropriate PPE based on operational risk.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.